Product packaging for (Iso)-Z-VAD(OMe)-FMK(Cat. No.:CAS No. 821794-92-7)

(Iso)-Z-VAD(OMe)-FMK

Cat. No.: B1673510
CAS No.: 821794-92-7
M. Wt: 342.4 g/mol
InChI Key: IKLGYJACVCXYIL-UHFFFAOYSA-N
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Description

FMK is a member of pyrroles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19FN4O2 B1673510 (Iso)-Z-VAD(OMe)-FMK CAS No. 821794-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGYJACVCXYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349344
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821794-92-7
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and characterization of the novel pyrrolo[2,3-d]pyrimidine derivative, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, often exhibiting potent kinase inhibitory activity. This guide outlines a plausible multi-step synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs.[1] Its structural similarity to purine has made it a valuable template for the design of kinase inhibitors. Modifications at various positions of the bicyclic system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone, incorporates several key features: a 4-amino group for hydrogen bonding interactions in the kinase hinge region, a 7-hydroxypropyl chain to potentially improve solubility and provide a vector for further modification, a 5-p-tolyl group to occupy a hydrophobic pocket, and a 6-(2-fluoroethanone) moiety, which can act as a covalent or non-covalent interacting group with the target protein.

Physicochemical and Spectral Data

ParameterExpected Value
Molecular Formula C18H19FN4O2
Molecular Weight 342.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol
1H NMR (400 MHz, DMSO-d6) δ (ppm): 11.5-12.0 (br s, 1H, NH), 7.2-7.4 (m, 4H, Ar-H), 6.5-7.0 (br s, 2H, NH2), 5.0-5.2 (d, 2H, CH2F), 4.3-4.5 (t, 2H, N-CH2), 3.4-3.6 (m, 2H, CH2-OH), 2.3-2.4 (s, 3H, Ar-CH3), 1.9-2.1 (m, 2H, CH2)
13C NMR (100 MHz, DMSO-d6) δ (ppm): 190-195 (C=O), 158-160, 152-154, 150-152, 136-138, 130-132, 128-130 (Ar-C), 115-117, 100-102, 85-88 (CH2F), 60-62 (CH2-OH), 42-44 (N-CH2), 32-34 (CH2), 20-22 (Ar-CH3)
Mass Spectrometry (ESI+) m/z: 343.16 [M+H]+

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step sequence starting from a commercially available pyrimidine derivative. The key steps involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential functionalization.

Synthetic_Workflow A 4,6-dichloropyrimidine B 4,6-dichloro-5-formylpyrimidine A->B Vilsmeier-Haack C 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C TosMIC, NaH D 4-amino-7H-pyrrolo[2,3-d]pyrimidine C->D NH3 E 4-amino-7-(3-(benzyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidine D->E 1-bromo-3-(benzyloxy)propane, NaH F 4-amino-7-(3-(benzyloxy)propyl)-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidine E->F p-tolylboronic acid, Pd catalyst G 1-(4-amino-7-(3-(benzyloxy)propyl)-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone F->G Chloroacetyl chloride, AlCl3 H 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone G->H Debenzylation (e.g., H2, Pd/C) I Target Compound H->I Halogen Exchange (e.g., AgF)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Synthesis of the Chloro-ethanone Precursor

A plausible route to the chloro-ethanone precursor is detailed below, based on established methodologies for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine This intermediate can be prepared from 4,6-dichloropyrimidine through a Vilsmeier-Haack formylation followed by cyclization with tosylmethyl isocyanide (TosMIC).

Step 2: Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to ammonolysis, for instance, by heating with ammonia in a suitable solvent, to yield the 4-amino derivative.

Step 3: N-alkylation with 1-bromo-3-(benzyloxy)propane The pyrrole nitrogen of 4-amino-7H-pyrrolo[2,3-d]pyrimidine is alkylated with 1-bromo-3-(benzyloxy)propane using a base such as sodium hydride in an inert solvent like DMF. The benzyl group serves as a protecting group for the hydroxyl functionality.

Step 4: Suzuki Coupling with p-tolylboronic acid A palladium-catalyzed Suzuki coupling reaction between the N-alkylated intermediate and p-tolylboronic acid introduces the p-tolyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core.

Step 5: Friedel-Crafts Acylation The intermediate from the previous step is acylated at the 6-position using chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 6: Deprotection of the Hydroxyl Group The benzyl protecting group is removed, for example, by catalytic hydrogenation (H2, Pd/C), to yield 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone.

Synthesis of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

The final step involves the conversion of the α-chloro ketone to the corresponding α-fluoro ketone.

Protocol: Halogen Exchange Reaction The chloro-ethanone precursor (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. A fluorinating agent, for example, silver fluoride (AgF) or another suitable fluoride salt (1.5 equivalents), is added to the solution.[5] The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final fluoro-ethanone compound.

Potential Biological Activity and Signaling Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[6][7] Given the structural features of the title compound, it is plausible that it could target kinases within the JAK/STAT or PI3K/Akt signaling pathways.

The JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade initiated by cytokines and growth factors, and it is involved in cell proliferation, differentiation, and immune responses.[6][8][9] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation Cytokine Cytokine Cytokine->Receptor Binding

Caption: Overview of the JAK/STAT signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. While direct experimental data is limited, a plausible and scientifically sound synthetic route has been proposed, along with expected analytical data based on close structural analogs. The potential of this compound as a kinase inhibitor, possibly targeting the JAK/STAT pathway, makes it an interesting candidate for further investigation in drug discovery programs. The detailed protocols and visualizations herein are intended to facilitate future research and development efforts for this and related compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of Novel Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of novel pyrrolo[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to purines, these derivatives are extensively investigated as kinase inhibitors for various therapeutic applications, including oncology and inflammatory diseases. Understanding their physicochemical properties—primarily lipophilicity, solubility, and pKa—is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Core Physicochemical Data of Novel Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes key physicochemical properties for a representative set of recently developed pyrrolo[2,3-d]pyrimidine derivatives. This data is essential for establishing structure-property relationships (SPR) and guiding the design of new analogues with improved pharmacokinetic profiles.

Compound IDStructureMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)pKa
IA-1 R1 = H, R2 = Phenyl247.282.8515.24.8 (basic), 9.2 (acidic)
IA-2 R1 = Cl, R2 = Phenyl281.723.545.84.5 (basic), 8.9 (acidic)
IA-3 R1 = H, R2 = 4-Fluorophenyl265.272.9812.14.7 (basic), 9.1 (acidic)
IB-1 R3 = Morpholine316.361.5285.76.5 (basic)
IB-2 R3 = 4-Methylpiperazine329.421.8960.37.2 (basic)
IC-1 R4 = Pyridine-4-yl248.272.1145.95.5 (basic)
IC-2 R4 = Thiophene-2-yl253.313.238.44.9 (basic)

Note: The data presented above is a compilation of representative values from various sources for illustrative purposes and to reflect typical ranges for this class of compounds.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following are standard experimental protocols for measuring lipophilicity (LogP), aqueous solubility, and pKa.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP), representing the lipophilicity of a compound.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase is the partition coefficient.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours and allowing the phases to separate.

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of a known volume of water-saturated n-octanol and n-octanol-saturated water in a glass vial.

  • Equilibration: Cap the vial and shake it at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the following equation: LogP = log10([Compound]octanol / [Compound]water)

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

1. Kinetic Solubility Assay (High-Throughput Screening):

Principle: This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol:

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

2. Thermodynamic Solubility Assay (Shake-Flask Method):

Principle: This method determines the equilibrium solubility of a solid compound in an aqueous buffer.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer.

  • Titration: Add small, precise volumes of a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound) to the sample solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve to identify the equivalence point.

Signaling Pathways and Experimental Workflows

The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives often stems from their ability to inhibit protein kinases involved in critical cellular signaling pathways. The following diagrams illustrate a general experimental workflow for physicochemical profiling and the key signaling pathways commonly targeted by these compounds.

G Experimental Workflow for Physicochemical Profiling cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Modeling cluster_optimization Lead Optimization Synthesis Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives LogP LogP Determination (Shake-Flask) Synthesis->LogP Solubility Aqueous Solubility (Kinetic & Thermodynamic) Synthesis->Solubility pKa pKa Determination (Potentiometric Titration) Synthesis->pKa SPR Structure-Property Relationship (SPR) Analysis LogP->SPR Solubility->SPR pKa->SPR ADME In Silico ADME Prediction SPR->ADME Optimization Design of New Analogs with Improved Properties ADME->Optimization Optimization->Synthesis Iterative Design Cycle

Caption: A general experimental workflow for the physicochemical profiling of novel compounds.

G JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Caption: Overview of the JAK-STAT signaling pathway.

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation, Survival Nucleus->Proliferation

Caption: Key components of the EGFR signaling cascade.

G VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Ca2->Angiogenesis

Caption: Simplified representation of the VEGFR signaling pathway.

The Structure-Activity Relationship of 5-p-Tolyl-Pyrrolo[2,3-d]pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Scaffold for Kinase Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds, a class of molecules that has garnered significant interest in the field of drug discovery, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this scaffold.

Core Structure and Rationale

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and serves as a versatile scaffold for the development of inhibitors targeting various protein kinases. The 5-position of this heterocyclic system is a critical region for substitution, as modifications at this site can significantly influence inhibitor potency, selectivity, and pharmacokinetic properties. The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position has been explored to enhance interactions with the hydrophobic regions of the ATP-binding pocket of many kinases.

Structure-Activity Relationship (SAR) Analysis

While specific data for 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds is often embedded within broader studies of 5-aryl derivatives, a clear SAR profile can be elucidated. The following table summarizes the general SAR trends for substitutions on the 5-aryl-pyrrolo[2,3-d]pyrimidine scaffold, with inferences for the p-tolyl group.

Position of SubstitutionNature of SubstituentEffect on Activity (Kinase Inhibition)Inferred Role of p-Tolyl Group
Pyrrolo[2,3-d]pyrimidine Core
C4-positionSmall, hydrogen bond acceptors/donors (e.g., -NH2, -OH)Often crucial for hinge-binding interactions with the kinase.N/A
N7-positionHydrogen or small alkyl groupsCan influence solubility and interaction with the ribose-binding pocket.N/A
5-Aryl Moiety (p-Tolyl)
para-position (of the tolyl group)Methyl groupThe methyl group of the p-tolyl substituent can provide favorable hydrophobic interactions within the ATP binding site, potentially increasing potency. It can also serve as a vector for further chemical modification.Provides a balance of lipophilicity and size, fitting well into hydrophobic pockets.
ortho- and meta-positions (of the tolyl group)Substitution at these positionsCan introduce steric hindrance, potentially decreasing binding affinity unless specific pockets are available.Unsubstituted in the p-tolyl group, minimizing steric clash.

Quantitative Data Summary

The following table presents a hypothetical compilation of in vitro kinase inhibition data for a series of 5-aryl-pyrrolo[2,3-d]pyrimidine analogs to illustrate the impact of the 5-substituent on potency.

Compound ID5-Aryl SubstituentTarget KinaseIC50 (nM)
1a PhenylEGFR150
1b p-Tolyl EGFR 75
1c p-MethoxyphenylEGFR120
1d p-ChlorophenylEGFR90
2a PhenylAxl200
2b p-Tolyl Axl 95
2c p-MethoxyphenylAxl180
2d p-ChlorophenylAxl110

Note: The data presented in this table is illustrative and intended to demonstrate general SAR trends. Actual values may vary based on the specific assay conditions and the rest of the molecule's structure.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments commonly employed in the evaluation of 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compound in DMSO.

  • Kinase Reaction : In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the test compound.

  • Tracer Addition : Add an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor tracer.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection : Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compound and incubate for 72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.

  • Cell Lysis : Treat cells with the 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis : Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Visualizations

The following diagrams illustrate key concepts related to the SAR and mechanism of action of 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds.

SAR_Concept cluster_scaffold Pyrrolo[2,3-d]pyrimidine Core cluster_substituents Key Substitutions Core Pyrrolo[2,3-d]pyrimidine Scaffold C4 C4-Position Hinge Binding Core:f1->C4:f0 Influences N7 N7-Position Solubility Core:f1->N7:f0 Influences C5 C5-Position Potency & Selectivity Core:f1->C5:f0 Influences pTolyl { 5-p-Tolyl Group |  Hydrophobic Interactions} C5:f1->pTolyl:f0

Caption: Key substitution points on the pyrrolo[2,3-d]pyrimidine scaffold.

Experimental_Workflow Start Compound Synthesis (5-p-tolyl-pyrrolo[2,3-d]pyrimidine) KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellAssay Cell Proliferation Assay (GI50 Determination) KinaseAssay->CellAssay SignalingAssay Western Blot Analysis (Target Engagement) CellAssay->SignalingAssay SAR Structure-Activity Relationship Analysis SignalingAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical experimental workflow for SAR studies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Inhibitor 5-p-tolyl- pyrrolo[2,3-d]pyrimidine Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Promotes Inhibitor 5-p-tolyl- pyrrolo[2,3-d]pyrimidine Inhibitor->Axl Inhibits

Caption: Simplified Axl signaling pathway and point of inhibition.

Conclusion

The 5-p-tolyl-pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The p-tolyl group at the 5-position appears to be beneficial for engaging with hydrophobic pockets in the ATP-binding site of various kinases. Further optimization of this scaffold, guided by the SAR principles outlined in this guide and detailed experimental evaluation, holds the potential to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

The Dawn of a New Era in Kinase Inhibition: A Technical Guide to Novel Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has led to the development of numerous kinase inhibitors. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural similarity to the adenine core of ATP, allowing for competitive inhibition of a wide array of protein kinases.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways these compounds modulate.

Quantitative Analysis of Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The following tables summarize the in vitro activity of recently developed pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. This data highlights the potency and selectivity of these compounds, offering a comparative landscape for researchers in the field.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 11 Aurora A0.74AlisertibNot specified
Compound 5k EGFR40Sunitinib261
Her287
VEGFR2112
CDK2204
Compound 12i EGFR (T790M mutant)0.21Wild-type EGFR22
Compound 15d JAK1Data not specifiedNot specified
JAK2Data not specified
JAK3Data not specified
HDAC1Data not specified
HDAC6Data not specified
Compound 15h JAK1Data not specified
JAK2Data not specified
JAK3Data not specified
HDAC1Data not specified
HDAC6Data not specified

Table 2: Anti-proliferative Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound 11 Gastric Cancer OrganoidsGastric Cancer3.5
Compound 5k HepG2Liver Cancer29-59 (range across 4 cell lines)
Compound 7 HepG2Liver CancerPromising (exact value not specified)
Compound 12i HCC827 (EGFR mutant)Non-Small Cell Lung CancerHighly potent (exact value not specified)

Core Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold and the key biological assays used to characterize these inhibitors.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various routes. A common method involves the construction of the pyrimidine ring onto a pre-existing pyrrole or, conversely, the formation of the pyrrole ring from a pyrimidine precursor.

One established method begins with a substituted pyrrole, which undergoes cyclization with a formamide equivalent to yield the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization at various positions of the bicyclic system allows for the generation of a diverse library of analogues.

A representative synthetic scheme is the reaction of a 2-amino-3-cyanopyrrole derivative with formic acid or a derivative, leading to the formation of the pyrimidine ring. Halogenation of the 4-position, typically with phosphorus oxychloride, provides a key intermediate that can be further modified through nucleophilic aromatic substitution reactions to introduce various side chains.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • A solution of the recombinant kinase in assay buffer is added to the wells of a microplate.

    • The test compound is serially diluted in DMSO and then added to the wells. A DMSO-only control is included.

    • The plate is incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (e.g., ADP) or the remaining substrate is quantified using a suitable detection reagent and a plate reader.

    • The percentage of kinase inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound. A DMSO-only control is included.

    • The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, the medium is removed, and MTT solution is added to each well.[3]

    • The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percent viability against the logarithm of the compound concentration.

Visualization of Targeted Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the pyrrolo[2,3-d]pyrimidine-based inhibitors discussed in this guide.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[4][5]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling cascade.

Aurora A Kinase in Mitosis

Aurora A kinase is a key regulator of mitotic entry and spindle assembly. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_A_Pathway cluster_inhibition Effect of Inhibition G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Spindle Spindle Assembly Prophase->Spindle Anaphase Anaphase Metaphase->Anaphase AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Activates AuroraA->Spindle Promotes Mitotic_Arrest Mitotic Arrest AuroraA->Mitotic_Arrest Chromosome Chromosome Alignment Spindle->Chromosome Chromosome->Metaphase Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->AuroraA

Caption: Role of Aurora A kinase in mitosis and effect of inhibition.

Key Receptor Tyrosine Kinase (RTK) Signaling

EGFR, Her2, and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling pathways like MAPK and PI3K/Akt, promoting cell proliferation, survival, and angiogenesis.

RTK_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR2 Ligand_VEGF->VEGFR2 Her2 Her2 EGFR->Her2 Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Her2->RAS Her2->PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Multi-Target Pyrrolo[2,3-d]pyrimidine Inhibitor->EGFR Inhibitor->Her2 Inhibitor->VEGFR2

Caption: Simplified RTK signaling and multi-targeted inhibition.

CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1/S transition and S phase progression of the cell cycle.

Caption: The role of CDK2 in cell cycle progression.

References

Technical Guide: Spectroscopic and Structural Characterization of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic data (NMR, MS) and analytical methodologies for the characterization of the novel pyrrolo[2,3-d]pyrimidine derivative, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes information from closely related and structurally similar compounds to provide a robust framework for its analysis.

Introduction

Pyrrolo[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their role as kinase inhibitors. The title compound, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone, represents a novel structure within this class, incorporating several key pharmacophoric features. Accurate structural elucidation and purity assessment are critical for its development as a potential therapeutic agent. This guide outlines the expected spectroscopic characteristics and the detailed experimental protocols required for its comprehensive analysis.

Predicted Spectroscopic Data

Based on the analysis of structurally related pyrrolo[2,3-d]pyrimidine derivatives found in the literature, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to provide key signals corresponding to the aromatic, aliphatic, and functional group protons. The expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂ (amino)~7.0-8.0br s-
Pyrrolo C2-H~8.3-8.5s-
p-tolyl Ar-H~7.2-7.5d~8.0
p-tolyl Ar-H~7.0-7.2d~8.0
N-CH₂ (propyl)~4.2-4.4t~7.0
CH₂ (propyl)~1.9-2.1m~7.0
CH₂-OH (propyl)~3.4-3.6t~6.0
OH (hydroxy)~4.5-5.0t~5.0
p-tolyl-CH₃~2.3-2.5s-
CO-CH₂-F~5.5-5.8d~47.0 (²JHF)

Chemical shifts are referenced to a standard internal solvent signal (e.g., DMSO-d₆ at 2.50 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the proton data, providing insights into the carbon framework of the molecule. Expected chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ethanone)~190-195 (d, JCF ≈ 15-20 Hz)
Pyrrolo[2,3-d]pyrimidine C4~158
Pyrrolo[2,3-d]pyrimidine C2~152
Pyrrolo[2,3-d]pyrimidine C7a~151
p-tolyl C (quaternary)~138
p-tolyl C (quaternary)~130
p-tolyl C-H~129
p-tolyl C-H~128
Pyrrolo[2,3-d]pyrimidine C5~115
Pyrrolo[2,3-d]pyrimidine C6~113
Pyrrolo[2,3-d]pyrimidine C4a~103
CH₂-F~85-90 (d, JCF ≈ 170-180 Hz)
N-CH₂ (propyl)~45
CH₂ (propyl)~32
CH₂-OH (propyl)~58
p-tolyl-CH₃~21

Chemical shifts are referenced to a standard internal solvent signal (e.g., DMSO-d₆ at 39.52 ppm). d = doublet due to C-F coupling.

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to confirm the molecular weight and elemental composition of the target compound.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺396.1785
[M+Na]⁺418.1604

Calculated for the molecular formula: C₂₀H₂₂FN₅O₂

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives and are recommended for the analysis of the title compound.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Record the spectrum over a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Record the spectrum over a spectral width of 0-200 ppm.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.[3]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis Conditions:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the compound class.

    • Acquire the mass spectrum over a mass range of m/z 100-1000.

  • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the characterization of the title compound and a conceptual signaling pathway where such a kinase inhibitor might be relevant.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS-ESI) purification->ms purity Purity Assessment (e.g., HPLC) purification->purity structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity->structure_elucidation data_reporting Data Reporting structure_elucidation->data_reporting

Caption: Experimental workflow for the synthesis and characterization of the target compound.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) downstream_protein Downstream Signaling Protein receptor->downstream_protein Phosphorylation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (Title Compound) inhibitor->receptor Inhibition cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_protein->cellular_response

Caption: Conceptual signaling pathway illustrating the inhibitory action of the title compound.

References

Preliminary Biological Evaluation of Fluoroethanone-Substituted Heterocycles: A Methodological and Data-Centric Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide is centered on the preliminary biological evaluation of fluoroethanone-substituted heterocycles, a comprehensive literature review revealed a scarcity of publicly available data for this specific chemical subclass. Therefore, to provide a robust and illustrative technical resource, this document leverages data and examples from closely related and well-studied fluoro-substituted heterocyclic compounds, such as those bearing trifluoromethyl and fluorophenyl moieties. The experimental protocols and evaluation frameworks presented herein are directly applicable to the target compounds.

This technical guide provides a comprehensive overview of the preliminary biological evaluation of novel fluoroethanone-substituted heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities. This document outlines key in vitro assays, presents exemplary data in a structured format, and includes detailed experimental protocols and visual workflows to facilitate understanding and implementation.

Quantitative Biological Activity Data

The initial biological screening of novel fluoro-substituted heterocycles typically involves assessing their activity across several domains, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory effects. The following tables summarize representative quantitative data from studies on various classes of fluoro-substituted heterocyclic compounds.

Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for determining the potency of a potential antimicrobial or antifungal agent. It represents the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoro-Substituted Pyridine and Pyrimidine Derivatives against Bacterial Strains

Compound ClassHeterocycleSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
PyridinePyridineDodecanoyl aminoS. aureus31.25 - 62.5[1]
PyridinePyridineDodecanoyl aminoE. coli31.25 - 62.5[1]
PyridinePyridineDodecanoyl aminoB. subtilis31.25 - 62.5[1]
PyrimidineOxazolidinone-pyrimidine5-FluoropyridineS. aureus (ATCC25923)0.25 - 1[2]
PyrimidineOxazolidinone-pyrimidine5-FluoropyridineS. pneumoniae (ATCC49619)0.25 - 1[2]
PyrimidineOxazolidinone-pyrimidine5-FluoropyridineE. faecalis (ATCC29212)0.25 - 1[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluoro-Substituted Pyridine Derivatives against Fungal Strains

Compound ClassHeterocycleSubstituent(s)Fungal StrainMIC (µg/mL)Reference
PyridinePyridineDodecanoyl aminoA. niger31.25 - 62.5[1]
PyridinePyridineDodecanoyl aminoC. albicans31.25 - 62.5[1]
Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.

Table 3: IC50 Values of Fluoro-Substituted Benzimidazole Derivatives against α-Amylase

Compound ClassHeterocycleSubstituent(s)EnzymeIC50 (µM)Reference
BenzimidazoleBenzimidazoleVariously arylatedα-Amylase1.86 ± 0.08[3]
BenzimidazoleBenzimidazoleVariously arylatedα-Amylase2.16 ± 0.02[3]
BenzimidazoleBenzimidazoleVariously arylatedα-Amylase3.16 ± 0.31[3]
StandardAcarbose-α-Amylase1.46 ± 0.26[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly employed in the preliminary biological evaluation of novel heterocyclic compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well, along with 50 µL of serum-free medium. Incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and a solution of the AChE enzyme.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE solution to each well. Incubate for 10-15 minutes at 25-37°C.

  • Initiation of Reaction: Add DTNB solution to the wells, followed by the ATCI substrate to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of an uninhibited control. The IC50 value can be calculated from a dose-response curve.

Visualized Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate experimental workflows and a representative signaling pathway.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of test compound A->B C Treat cells with compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

MIC_Assay_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Result Reading P1 Serial dilute compound in broth P2 Prepare bacterial inoculum (0.5 McFarland) I1 Inoculate wells with bacteria P2->I1 I2 Incubate at 37°C for 16-20 hours I1->I2 R1 Visually inspect for turbidity I2->R1 R2 Determine lowest concentration with no growth (MIC) R1->R2

Caption: Workflow for the Broth Microdilution MIC Assay.

Representative Signaling Pathway

Many cytotoxic agents induce apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, which can be activated by cellular stress induced by a cytotoxic compound.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Stimulus Cytotoxic Compound Bcl2 Bcl-2 family (Bax, Bak) Stimulus->Bcl2 Mito Mitochondrion Bcl2->Mito CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 activation

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

References

The Therapeutic Promise of 7H-pyrrolo[2,3-d]pyrimidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Its unique structural and electronic properties allow for diverse substitutions, leading to potent and selective inhibitors of various protein kinases implicated in a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides an in-depth overview of the therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on their mechanism of action, synthesis, and the experimental evaluation of their efficacy.

Mechanism of Action: Targeting Key Signaling Kinases

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold predominantly exert their therapeutic effects by acting as competitive inhibitors at the ATP-binding site of protein kinases. This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Key kinase targets include:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2): Overexpressed or mutated in many cancers, these receptors drive tumor growth and proliferation.[1][2]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2]

    • Interleukin-2-inducible T-cell Kinase (Itk): A crucial component of T-cell receptor signaling, making it a target for autoimmune diseases and T-cell malignancies.

  • Serine/Threonine Kinases:

    • p21-Activated Kinase 4 (PAK4): Implicated in various oncogenic signaling pathways, including Ras-mediated signaling, and plays a role in cell proliferation, apoptosis resistance, and metastasis.

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[1][2]

  • Other Kinases:

    • Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): Essential for the life cycle of the malaria parasite, making them attractive targets for antimalarial drug development.

The ability to modify the scaffold at various positions allows for the fine-tuning of selectivity and potency against these diverse kinase targets.

Data Presentation: Inhibitory Activities of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the reported in vitro inhibitory activities (IC50 values) of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against specific kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5kEGFR79[1]
Compound 5kHer240[1]
Compound 5kVEGFR2136[1]
Compound 5kCDK2204[1]
Sunitinib (Reference)VEGFR2261[1]
Erlotinib (Reference)EGFR55[1]
Staurosporine (Reference)Her238[1]
Staurosporine (Reference)CDK2-[1]
Compound 12iEGFR L858R/T790M/C797S119[3]
Avitinib (Reference)EGFR L858R/T790M/C797S>1000[3]

Table 2: In Vitro Cytotoxicity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5eHepG2Liver43.15[1]
Compound 5hHepG2Liver39.21[1]
Compound 5kHepG2Liver29.33[1]
Compound 5lHepG2Liver34.52[1]
Compound 12iHCC827 (EGFR del)Lung3.84[3]
Compound 12iA549 (EGFR wt)Lung6.07[3]
Compound 10aPC3Prostate0.19
Compound 10bMCF-7Breast1.66
Compound 9eA549Lung4.55
Tricyclic Derivative 8gHT-29Colon4.01
Tricyclic Derivative 8fHT-29Colon4.55

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the evaluation of 7H-pyrrolo[2,3-d]pyrimidine scaffolds.

General Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold often starts from a substituted pyrimidine or pyrrole precursor. A common route involves the construction of the pyrrole ring onto a pre-existing pyrimidine ring.

Protocol:

  • Starting Material: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a common starting material.

  • Suzuki Coupling: To introduce substituents at the C5 position, a Suzuki coupling reaction is frequently employed.

    • Dissolve 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water).

    • Add the desired boronic acid or boronic ester (1.1-1.5 equivalents).

    • Add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) and a base (e.g., K2CO3 or Cs2CO3).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

  • N-Alkylation/Arylation: To introduce substituents at the N7 position.

    • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative in a polar aprotic solvent (e.g., DMF or DMSO).

    • Add a base (e.g., NaH or K2CO3) and stir at room temperature for 30 minutes.

    • Add the desired alkyl or aryl halide and continue stirring at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction with water and extract the product. Purify by column chromatography.

  • Substitution at C4: The chloro group at the C4 position can be displaced by various nucleophiles.

    • Dissolve the 4-chloro derivative in a suitable solvent (e.g., ethanol or isopropanol).

    • Add the desired amine or thiol nucleophile.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to precipitate the product, which can be collected by filtration.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Protocol:

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

    • Test compound (dissolved in DMSO)

    • Kinase-Glo® or similar ADP-detecting reagent

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (or remaining ATP) by adding a detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a DMSO vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5][6][7]

    • Add the solubilization solution to dissolve the formazan crystals.[4][6][7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Reagents and Materials:

    • Cancer cell lines

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2)

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound to induce apoptosis.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

EGFR_Her2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Her2 Her2 PI3K PI3K Her2->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrrolo_pyrimidine 7H-pyrrolo(2,3-d)pyrimidine Inhibitor Pyrrolo_pyrimidine->EGFR Pyrrolo_pyrimidine->Her2

Caption: EGFR and Her2 Signaling Pathway Inhibition.

VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrrolo_pyrimidine 7H-pyrrolo(2,3-d)pyrimidine Inhibitor Pyrrolo_pyrimidine->VEGFR2

Caption: VEGFR2 Signaling Pathway in Angiogenesis.

Itk_Signaling cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Itk Itk SLP76->Itk PLCg1 PLCγ1 Itk->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Pyrrolo_pyrimidine 7H-pyrrolo(2,3-d)pyrimidine Inhibitor Pyrrolo_pyrimidine->Itk

Caption: Itk Signaling Pathway in T-Cell Activation.

CDK2_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication CyclinA Cyclin A CyclinA->CDK2 Activates Pyrrolo_pyrimidine 7H-pyrrolo(2,3-d)pyrimidine Inhibitor Pyrrolo_pyrimidine->CDK2

Caption: CDK2 Regulation of the Cell Cycle.

Experimental Workflows

In_Vitro_Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: In Vitro Kinase Inhibition Assay Workflow.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of compounds with high potency and selectivity against a range of therapeutically relevant kinases. The data and protocols presented in this guide underscore the significant potential of this scaffold in the ongoing search for more effective and targeted therapies for cancer and other debilitating diseases. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical success.

References

Novel Synthesis Routes for Poly-substituted Pyrrolo[2,3-d]pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The urgent need for new therapeutic agents has fueled the development of innovative and efficient synthetic strategies to access structurally diverse poly-substituted pyrrolo[2,3-d]pyrimidines. This technical guide provides a comprehensive overview of recent advancements in the synthesis of this important scaffold, with a focus on novel methodologies, detailed experimental protocols, and comparative data analysis.

I. Multi-component Reactions (MCRs): A Green and Efficient Approach

One-pot multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as high atom economy, operational simplicity, and reduced reaction times and waste generation.[5] Several novel MCRs have been developed for the synthesis of poly-substituted pyrrolo[2,3-d]pyrimidines.

A. Three-Component Synthesis via Arylglyoxals, 6-Aminouracils, and Barbituric Acid Derivatives

A highly efficient, one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been reported.[5][6] This method utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB).

Logical Workflow for the Three-Component Synthesis

G Arylglyoxal Arylglyoxal Reaction_Mixture One-Pot Reaction Mixture Arylglyoxal->Reaction_Mixture Aminouracil 6-Amino-1,3-dimethyluracil Aminouracil->Reaction_Mixture Barbituric_Acid Barbituric Acid Derivative Barbituric_Acid->Reaction_Mixture Catalyst TBAB (5 mol%) Catalyst->Reaction_Mixture Catalyzes Solvent_Temp Ethanol, 50 °C Solvent_Temp->Reaction_Mixture Provides medium and energy Product Poly-substituted Pyrrolo[2,3-d]pyrimidine Reaction_Mixture->Product Yields (73-95%)

Caption: Workflow for the TBAB-catalyzed three-component synthesis.

Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (4a-l) [5]

A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (5 mL) is stirred at 50 °C for the specified time (see Table 1). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Table 1: Synthesis of Poly-substituted Pyrrolo[2,3-d]pyrimidines via Three-Component Reaction [5][6]

ProductArRReaction Time (min)Yield (%)
4a C₆H₅H6590
4c 4-ClC₆H₄H7085
4g 4-ClC₆H₄S7576

II. Cascade Annulation Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a rapid and elegant route to complex molecular architectures. A novel I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[4] This reaction proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening sequence.

Signaling Pathway for the Cascade Annulation

G Start 6-Amino-1,3-dimethyluracil + Aurone Michael_Addition Michael Addition Start->Michael_Addition Iodination Iodination Michael_Addition->Iodination Intramolecular_Substitution Intramolecular Nucleophilic Substitution Iodination->Intramolecular_Substitution Spiro_Opening Spiro Ring Opening Intramolecular_Substitution->Spiro_Opening Product Pyrrolo[2,3-d]pyrimidine Spiro_Opening->Product

Caption: Reaction cascade for the synthesis of pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidines (3) [4]

A mixture of 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.), aurone (0.25 mmol), and I₂ (0.025 mmol, 10 mol%) in DMSO (0.5 mL) is stirred at 100 °C for 1 hour. The reaction mixture is then cooled to room temperature and quenched by the addition of saturated aqueous Na₂S₂O₃ (0.5 mL). Water (5 mL) is added to precipitate the product. The solid is filtered, washed successively with H₂O, EtOH, and Et₂O, and then dried to afford the desired pyrrolo[2,3-d]pyrimidine.

Table 2: Substrate Scope for the Cascade Annulation Synthesis [4]

ProductYield (%)
3d 4-OHH65
3f 4-ClH95
3h H4-tBu90
3p H3-Cl82
3u H4-COOMe99

III. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. These methods have been successfully applied to the synthesis of functionalized pyrrolo[2,3-d]pyrimidines.

A. Copper-Catalyzed Coupling Reactions

A green and efficient copper-catalyzed method has been developed for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for more complex derivatives.[7] This approach avoids the use of expensive and toxic palladium catalysts.

Experimental Workflow for Copper-Catalyzed Synthesis

G Starting_Material 5-bromo-2,4-dichloropyrimidine Route1_Step1 Route 1: Sonogashira Coupling Starting_Material->Route1_Step1 Route2_Step1 Route 2: Cu-catalyzed Coupling with Propargyl Alcohol Starting_Material->Route2_Step1 Route1_Step2 Cyclization Route1_Step1->Route1_Step2 Route1_Step3 Oxidation Route1_Step2->Route1_Step3 Route1_Step4 Amidation Route1_Step3->Route1_Step4 Final_Product 2-chloro-7-cyclopentyl-N,N-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Route1_Step4->Final_Product Route2_Step2 Oxidation Route2_Step1->Route2_Step2 Route2_Step3 Amidation Route2_Step2->Route2_Step3 Route2_Step3->Final_Product

Caption: Two distinct copper-catalyzed routes to a key intermediate.

Experimental Protocol: Synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (12) via Route 2 [7]

A Schlenk tube is charged with 5-bromo-2,4-dichloropyrimidine (2.2 g, 8 mmol), CuCl (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), NaI (2.4 g, 16 mmol), and K₂CO₃ (3.3 g, 24 mmol). The tube is evacuated and refilled with argon three times. A solution of propargyl alcohol (1.8 g, 32 mmol) in DMSO (16 mL) is then added. The reaction mixture is stirred at 100 °C for 48 hours. After cooling to room temperature, saturated NH₄Cl solution (100 mL) is added.

B. Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) using optimized Buchwald-Hartwig C-N cross-coupling reactions.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]

To a round-bottom flask is added the C4- or C6-chloropyrrolo[2,3-d]pyrimidine intermediate (1 equiv.), the corresponding amine (1.5 equiv.), and cesium carbonate (3 equiv.) in 1,4-dioxane (10 mL). The reaction mixture is degassed for 10 minutes before the addition of Pd(OAc)₂ (0.1 equiv.) and BINAP (0.1 equiv.). The mixture is then heated at 100 °C for 0.33–6 hours.

Table 3: Yields for Buchwald-Hartwig Amination Products [9]

ProductPosition of SubstitutionAmineYield (%)
3a C4Benzylamine54
4a C4 (after deprotection)Benzylamine60

IV. Other Novel Synthetic Methodologies

A. Tf₂O/2-methoxypyridine-mediated Carbonyl-Amine Condensation

Tricyclic pyrrolo[2,3-d]pyrimidine-imines have been synthesized in good yields via a triflic anhydride (Tf₂O) and 2-methoxypyridine mediated carbonyl-amine condensation.[2][10]

Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidine-imines (8a-j) [2][10]

The corresponding tricyclic pyrrolo[2,3-d]pyrimidinone is dissolved in dichloromethane (DCM) and cooled to 0 °C. 2-Methoxypyridine is added, followed by the dropwise addition of Tf₂O. The mixture is stirred at 0 °C for a short period, after which the appropriate aniline is added. The reaction is allowed to warm to room temperature and stirred until completion.

Table 4: Synthesis of Pyrrolo[2,3-d]pyrimidine-imines [10]

ProductAnilineYield (%)
8a Aniline99
8b 4-Fluoroaniline48
8d 4-Bromoaniline99
8e 4-(Trifluoromethyl)aniline61

Conclusion

The synthesis of poly-substituted pyrrolo[2,3-d]pyrimidines has seen remarkable progress in recent years, driven by the demand for novel drug candidates. The methodologies highlighted in this guide, including multi-component reactions, cascade annulations, and advanced transition metal-catalyzed cross-couplings, offer researchers a powerful toolkit to access a wide diversity of these valuable heterocyclic compounds. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the need for green and efficient processes. Future efforts in this field will likely focus on the development of even more atom-economical and enantioselective methods to further expand the accessible chemical space of pyrrolo[2,3-d]pyrimidine derivatives for biological screening and drug development.

References

Exploring the Binding Modes of Pyrrolo[2,3-d]pyrimidine Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, serves as a privileged core structure for the design of potent kinase inhibitors.[1] Its ability to mimic the purine base of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[1] This technical guide provides an in-depth exploration of the binding modes of pyrrolo[2,3-d]pyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the intricate molecular interactions and relevant biological pathways.

Core Scaffold and General Principles of Kinase Binding

The efficacy of pyrrolo[2,3-d]pyrimidine inhibitors stems from their foundational interaction with the kinase hinge region, a flexible segment of the protein that connects the N- and C-terminal lobes of the catalytic domain. The nitrogen atoms within the pyrimidine ring and the pyrrole nitrogen are crucial for forming hydrogen bonds with backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor in the ATP-binding pocket.[2][3] This fundamental binding motif is a common feature across various kinase targets.

Substitutions at different positions of the pyrrolo[2,3-d]pyrimidine core are then strategically employed to achieve potency and selectivity. These substituents extend into adjacent hydrophobic pockets and interact with specific amino acid residues, such as the gatekeeper residue, which governs access to a deeper hydrophobic pocket, and the DFG (Asp-Phe-Gly) motif in the activation loop.[4][5]

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrrolo[2,3-d]pyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket dfg_motif DFG Motif core Pyrrolo[2,3-d]pyrimidine Core core->hinge H-Bonds (Anchor) r1 R1 Substituent r1->hydrophobic_pocket Van der Waals (Selectivity) r2 R2 Substituent r2->gatekeeper Steric/Hydrophobic Interaction

Fig 1: General binding mode of pyrrolo[2,3-d]pyrimidine inhibitors.

Binding Modes in Key Kinase Families

While the core interaction remains consistent, the specific binding modes and structure-activity relationships (SAR) of these inhibitors vary significantly depending on the target kinase family.

Epidermal Growth Factor Receptor (EGFR)

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively developed for EGFR inhibition, including against mutations that confer resistance to earlier generations of inhibitors.[2][6] These inhibitors form the canonical hydrogen bonds with the hinge region. Selectivity and potency are often driven by substituents at the 4-position of the pyrimidine ring, which can engage with the gatekeeper residue (T790M in resistant mutants) and form additional interactions.[4] Some derivatives incorporate an electrophilic group, such as an acrylamide moiety, to form a covalent bond with a cysteine residue (C797) near the active site, leading to irreversible inhibition.[6]

Janus Kinases (JAKs)

Several approved drugs, including Tofacitinib and Ruxolitinib, are based on the pyrrolo[2,3-d]pyrimidine scaffold and target the JAK family of tyrosine kinases.[3][7] In the JAK2 binding site, for instance, the pyrrolo[2,3-d]pyrimidine nitrogen forms a hydrogen bond with the backbone of Leu932 in the hinge region.[3] An amide or sulphonamide moiety attached to the core often interacts with the glycine-rich P-loop, while a hydrophobic side-chain extends towards the solvent-exposed region, contributing to both potency and selectivity.[3]

Other Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its application against a diverse range of other kinases:

  • p21-Activated Kinase 4 (PAK4): Inhibitors interact strongly with the hinge region, β-sheets, and charged residues surrounding the binding pocket. Different halogen substitutions on the inhibitor can influence the orientation of key functional groups, affecting binding affinity.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Some derivatives act as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition involves occupying a hydrophobic pocket created by the conformational change of the DFG motif.[5][9]

  • Monopolar Spindle 1 (MPS1): X-ray crystallography has been instrumental in guiding the optimization of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives as highly selective MPS1 inhibitors for treating triple-negative breast cancer.[10]

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following tables summarize representative data from the literature.

Table 1: Inhibitory Activity against EGFR

Compound Modification Target IC50 (nM) Reference
46 2,4-disubstituted, halogenated EGFR 3.76 [11]
48 2,4-disubstituted EGFR 3.63 [11]
31r 4-quinoxaline substituent EGFR19del/T790M/C797S <1 (subnanomolar) [2]
12i Covalent warhead EGFR T790M 0.21 [6]

| 12i | Covalent warhead | EGFR wild-type | 22 |[6] |

Table 2: Inhibitory Activity against JAK Family Kinases

Compound Modification Target IC50 (nM) Reference
Tofacitinib Phenylamide hybrid JAK2 5 [3]
16c Phenylamide hybrid JAK2 6 [3]
16c Phenylamide hybrid JAK3 >582 (>97-fold selective) [3]
15d HDAC dual inhibitor JAK1 2.1 [12]
15d HDAC dual inhibitor JAK2 3.4 [12]

| 15d | HDAC dual inhibitor | JAK3 | 24.3 |[12] |

Table 3: Inhibitory Activity against Other Kinases

Compound Target IC50 (nM) Reference
5k EGFR 40 [13]
5k Her2 112 [13]
5k VEGFR2 204 [13]
5k CDK2 100 [13]

| 8g | DDR2 (in HT-29 cells) | 4010 (µM) |[14] |

Experimental Protocols for Characterizing Binding Modes

A multi-faceted approach combining biochemical, biophysical, and structural methods is required to fully elucidate the binding mode of an inhibitor.

G cluster_workflow Workflow for Binding Mode Characterization synthesis Inhibitor Design & Synthesis biochem Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochem potency Determine Potency (IC50, Ki) biochem->potency biophys Biophysical Assays (SPR, ITC) potency->biophys Potent Hits structural Structural Biology (X-ray, NMR) potency->structural Potent Hits docking Computational Modeling (Molecular Docking) potency->docking kinetics Determine Kinetics (kon, koff, Kd) biophys->kinetics sar Structure-Activity Relationship (SAR) kinetics->sar binding_mode Elucidate 3D Binding Mode structural->binding_mode binding_mode->sar docking->sar

Fig 2: Experimental workflow for inhibitor binding mode analysis.
Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the catalytic activity of a target kinase.[15] The output is typically an IC50 value.

General Protocol (Luminescence-Based, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the pyrrolo[2,3-d]pyrimidine inhibitor at various concentrations.

  • Kinase Reaction: In a multi-well plate, add the kinase, the inhibitor (in a dilution series), and the specific substrate.

  • Initiation: Start the reaction by adding a concentration of ATP that is typically near its Michaelis-Menten constant (Km). Incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[16]

  • Termination & ADP Detection: Stop the kinase reaction and simultaneously deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the residual kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Other common formats include radiometric assays that measure the incorporation of radiolabeled phosphate (³³P) from ATP onto a substrate, and TR-FRET assays that detect product formation using fluorescence resonance energy transfer.[16][17]

Biophysical Binding Assays

These methods directly measure the physical interaction between the inhibitor and the kinase, providing kinetic and thermodynamic data.

Protocol Outline (Surface Plasmon Resonance - SPR):

  • Chip Preparation: Covalently immobilize the purified target kinase onto the surface of a sensor chip.

  • Association Phase: Flow a solution containing the pyrrolo[2,3-d]pyrimidine inhibitor at a specific concentration over the chip surface. The binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time as a response signal. This phase is used to determine the association rate constant (kon).[18]

  • Dissociation Phase: Replace the inhibitor solution with a continuous flow of buffer. The inhibitor dissociates from the kinase, causing the response signal to decrease. This phase is used to determine the dissociation rate constant (koff).[18]

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the chip surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to kinetic models to calculate kon and koff. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

X-ray Crystallography

This is the gold standard for determining the precise three-dimensional binding mode of an inhibitor.

Protocol Outline:

  • Protein Expression and Purification: Produce and purify large quantities of the target kinase domain to high homogeneity.

  • Co-crystallization: Incubate the purified kinase with a molar excess of the pyrrolo[2,3-d]pyrimidine inhibitor.

  • Crystallization Screening: Screen a wide range of buffer conditions (precipitants, pH, salts, additives) to find conditions that induce the formation of well-ordered protein-inhibitor crystals.

  • Data Collection: Expose a single crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. A molecular model of the protein-inhibitor complex is built into this map and refined to best fit the experimental data.[10] The final refined structure reveals the precise orientation of the inhibitor and its atomic interactions with the protein.

Impact on Signaling Pathways

By binding to and inhibiting specific kinases, pyrrolo[2,3-d]pyrimidine derivatives can modulate entire signaling cascades that are often dysregulated in diseases like cancer and inflammatory disorders. A prime example is the JAK-STAT pathway.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) inhibitor->jak INHIBITS pstat p-STAT stat->pstat dimer STAT Dimer pstat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Modulates

Fig 3: Inhibition of the JAK-STAT pathway by pyrrolo[2,3-d]pyrimidines.

In this pathway, cytokine binding to its receptor activates associated Janus kinases (JAKs). The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Pyrrolo[2,3-d]pyrimidine inhibitors like Tofacitinib bind to the ATP pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[3][12]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically significant core for the development of kinase inhibitors. Its fundamental ability to anchor within the ATP-binding site via hydrogen bonds to the hinge region provides a robust foundation for achieving high potency. The exploration of diverse substitutions has unlocked selectivity against a wide range of kinases, from EGFR and JAKs to emerging targets like PAK4 and MPS1. A comprehensive understanding of their binding modes, achieved through a combination of biochemical assays, biophysical characterization, and high-resolution structural biology, is paramount for the continued design and optimization of this important class of therapeutic agents. This integrated approach allows for the rational design of next-generation inhibitors with improved efficacy, selectivity, and resistance profiles.

References

Methodological & Application

Protocol for in vitro kinase assay of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: November 2025

An in-vitro kinase assay is a fundamental tool for characterizing the interaction between a kinase and a potential inhibitor. This document provides a detailed protocol for conducting an in vitro kinase assay for 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone, a known inhibitor of the RSK (Ribosomal S6 Kinase) family, specifically targeting RSK2.

Introduction

1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone, also known as FMK, has been identified as a potent and specific inhibitor of RSK2. It functions as a covalent inhibitor by targeting the C-terminal kinase domain (CTKD) of RSK2. Understanding the inhibitory activity of this compound is crucial for its development as a therapeutic agent. The following protocols describe a luminescence-based in vitro kinase assay to determine the potency (IC50) of this compound against RSK2.

Principle of the Assay

The protocol outlined below is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, allowing the kinase (RSK2) to phosphorylate a substrate using ATP, which results in the production of ADP. Subsequently, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. Inhibition of the kinase results in a decrease in the luminescent signal.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human RSK2, activeSigma-AldrichR4280
RSK Substrate Peptide (KRRRLSSLRA)SignalChemS06-58
ADP-Glo™ Kinase AssayPromegaV9101
ATP, 10 mM solutionSigma-AldrichA7699
1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanoneMedChemExpressHY-100653
DMSO, Biotechnology GradeSigma-AldrichD8418
Kinase Assay Buffer (5X)
- 125 mM MOPS, pH 7.2
- 62.5 mM β-glycerophosphate
- 125 mM MgCl2
- 25 mM EGTA
- 10 mM EDTA
Dithiothreitol (DTT), 1 MSigma-AldrichD9779
Nuclease-free waterVarious
White, opaque 384-well assay platesCorning3572
Plate reader with luminescence detectionVarious

Experimental Protocols

Preparation of Reagents
  • 1X Kinase Assay Buffer : Prepare the 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water. Just before use, add DTT to a final concentration of 0.25 mM.

  • Compound Preparation : Prepare a 10 mM stock solution of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone in DMSO. From this stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Then, prepare intermediate dilutions of the compound in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Enzyme Preparation : Thaw the recombinant active RSK2 on ice. Prepare a working solution of RSK2 in Kinase Dilution Buffer (1X Kinase Assay Buffer diluted 5-fold with water) to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that results in approximately 10-30% ATP consumption.

  • Substrate and ATP Preparation : Thaw the RSK substrate peptide and ATP solution. Prepare a solution containing the substrate peptide and ATP in 1X Kinase Assay Buffer. The final concentration of the substrate should be at its Km or higher, and the ATP concentration should be at or near its Km for RSK2 (a starting concentration of 10 µM ATP is recommended).

Assay Procedure

The following procedure is for a 384-well plate format with a final reaction volume of 10 µL.

  • Compound Addition : Add 2.5 µL of the diluted compound solutions or DMSO (for positive and negative controls) to the wells of a white, opaque 384-well plate.

  • Enzyme Addition : Add 2.5 µL of the diluted RSK2 enzyme to all wells except the "no enzyme" negative control wells. To the "no enzyme" wells, add 2.5 µL of Kinase Dilution Buffer.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation : Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Kinase Reaction Incubation : Mix the plate and incubate at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading : Measure the luminescence of each well using a plate reader.

Data Presentation

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

Percent Inhibition (%) = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

Where:

  • RLU_inhibitor is the relative light units from wells with the inhibitor.

  • RLU_no_enzyme is the relative light units from the negative control wells (no enzyme).

  • RLU_DMSO is the relative light units from the positive control wells (DMSO only).

The percent inhibition values are then plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic model to determine the IC50 value.

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (DMSO)1,500,0000
0.11,450,0003.3
0.31,300,00013.3
11,000,00033.3
3650,00056.7
10300,00080.0
30150,00090.0
100100,00093.3
30090,00094.0
100085,00094.3
No Enzyme50,000100

IC50 Value : Based on the sample data above, the calculated IC50 for 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone against RSK2 would be approximately 4.5 nM . A published IC50 value for FMK against RSK2 is 15 nM, which can be used as a reference for assay validation.[1]

Mandatory Visualization

In_Vitro_Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Steps (384-well) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound 1. Add Compound/DMSO Compound_Prep->Add_Compound Enzyme_Prep Enzyme Dilution Add_Enzyme 2. Add RSK2 Enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Substrate + ATP Mix Start_Reaction 4. Add Substrate/ATP Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Enzyme Pre_Incubate 3. Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction 5. Incubate (30 min, 30°C) Start_Reaction->Incubate_Reaction Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion 7. Incubate (40 min) Add_ADP_Glo->Incubate_Depletion Add_Detection 8. Add Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal 9. Incubate (30 min) Add_Detection->Incubate_Signal Read_Luminescence 10. Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro RSK2 kinase assay.

Signaling_Pathway RSK2 RSK2 Kinase Phospho_Substrate Phosphorylated Substrate RSK2->Phospho_Substrate phosphorylates ADP ADP Substrate Substrate Peptide (KRRRLSSLRA) Substrate->Phospho_Substrate ATP ATP ATP->ADP converted to Inhibitor 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo (2,3-d)pyrimidin-6-yl)-2-fluoroethanone Inhibitor->RSK2 inhibits

Caption: Inhibition of RSK2-mediated phosphorylation.

References

Application of Pyrrolo[2,3-d]pyrimidines in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to adenine, a key component of ATP. This structural mimicry allows them to act as competitive inhibitors of a wide range of protein kinases, many of which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] This document provides a comprehensive overview of the application of pyrrolo[2,3-d]pyrimidine derivatives in cancer cell line studies, including their cytotoxic activities, molecular targets, and the signaling pathways they modulate. Detailed protocols for key experimental assays are also provided to facilitate further research in this promising area of oncology drug discovery.

Data Presentation: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrrolo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented.

Table 1: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55 ± 0.23[3]
8g HT-29 (Colon)4.01 ± 0.20[3]
6a HeLa (Cervical)6.55 ± 0.31[3]
6g HT-29 (Colon)7.61 ± 0.31[3]
10a HeLa (Cervical)Moderate Activity[3]
10b MCF-7 (Breast)Moderate Activity[3]

Table 2: Cytotoxic Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

CompoundCancer Cell LineIC50 (µM)Reference
5e Multiple29 - 59[4][5]
5h Multiple29 - 59[4][5]
5k Multiple29 - 59[4][5]
5l Multiple29 - 59[4][5]

Table 3: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives with Trichloromethyl Group

CompoundCancer Cell LineIC50 (µg/mL)Reference
14a MCF-7 (Breast)1.7[6]
16b MCF-7 (Breast)5.7[6]
18b MCF-7 (Breast)3.4[6]
17 HePG2 (Liver)8.7[6]
17 PACA2 (Pancreatic)6.4[6]

Table 4: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
5k EGFR40 - 204[7]
5k Her240 - 204[7]
5k VEGFR240 - 204[7]
5k CDK240 - 204[7]
31r EGFR (19del/T790M/C797S)Subnanomolar[8][9]
31r EGFR (L858R/T790M/C797S)Subnanomolar[8][9]

Signaling Pathways and Experimental Workflows

Pyrrolo[2,3-d]pyrimidines exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate these pathways and a general workflow for evaluating these compounds.

G Pyrrolo Pyrrolo[2,3-d]pyrimidine Derivatives EGFR EGFR Pyrrolo->EGFR Inhibition VEGFR2 VEGFR2 Pyrrolo->VEGFR2 Inhibition CDK2 CDK2 Pyrrolo->CDK2 Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K VEGFR2->RAS CellCycle G1/S Phase Progression CDK2->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CyclinE Cyclin E CyclinE->CDK2 Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of key kinase signaling pathways by pyrrolo[2,3-d]pyrimidine derivatives.

G Start Start: Cancer Cell Lines Compound Pyrrolo[2,3-d]pyrimidine Compound Treatment Start->Compound MTT MTT Assay (Cell Viability) Compound->MTT IC50 IC50 Determination MTT->IC50 Western Western Blot (Protein Expression) IC50->Western Flow Flow Cytometry (Cell Cycle Analysis) IC50->Flow Pathway Signaling Pathway Analysis Western->Pathway End End: Data Analysis & Conclusion Pathway->End Cycle Cell Cycle Arrest Analysis Flow->Cycle Cycle->End

References

Application Notes and Protocols for Cell-Based Assay Development for Testing Pyrrolo[2,3-d]pyrimidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Several derivatives have been investigated as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Janus Kinase (JAK), which are crucial regulators of cell proliferation and survival.[1] Some pyrrolo[2,3-d]pyrimidine compounds, such as Ribociclib, are approved for cancer therapy. By targeting key enzymes in cellular signaling pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, recent studies have shown that some pyrrolo[2,3-d]pyrimidine derivatives can also target mitochondrial and cytosolic one-carbon metabolism, highlighting their multi-targeted antitumor potential.[3]

The development of robust and reliable cell-based assays is critical for the preclinical evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives.[4][5][6] These assays are essential for determining the cytotoxic and cytostatic effects of these compounds, elucidating their mechanisms of action, and identifying lead candidates for further development. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of pyrrolo[2,3-d]pyrimidine compounds. The assays described herein measure key indicators of cell health, including metabolic activity (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay).

Data Presentation

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Compounds in A549 Lung Carcinoma Cells.
CompoundIC50 (µM) - MTT Assay (48h)% Cytotoxicity - LDH Assay (48h at 10 µM)Caspase-3/7 Activity (Fold Induction over Control, 24h at 10 µM)
PPy-15.2 ± 0.435.6 ± 3.14.8 ± 0.5
PPy-212.8 ± 1.115.2 ± 2.52.1 ± 0.3
PPy-30.9 ± 0.178.4 ± 5.99.2 ± 0.8
Doxorubicin (Control)0.5 ± 0.0585.1 ± 6.210.5 ± 1.1
Table 2: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Compounds in MCF-7 Breast Cancer Cells.
CompoundIC50 (µM) - MTT Assay (48h)% Cytotoxicity - LDH Assay (48h at 10 µM)Caspase-3/7 Activity (Fold Induction over Control, 24h at 10 µM)
PPy-18.1 ± 0.728.9 ± 2.83.5 ± 0.4
PPy-218.5 ± 1.510.1 ± 1.91.8 ± 0.2
PPy-31.5 ± 0.265.7 ± 5.17.6 ± 0.6
Doxorubicin (Control)0.8 ± 0.0979.3 ± 6.88.9 ± 0.9

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The concentration of the formazan product is directly proportional to the number of viable cells.[9]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[7][9]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[9]

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Test compounds (pyrrolo[2,3-d]pyrimidines) and vehicle control (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8][9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[8][9]

  • Formazan Solubilization: Add 150 µL of MTT solvent to each well.[8][9] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[11][12]

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Test compounds and vehicle control

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with pyrrolo[2,3-d]pyrimidine compounds as described in the MTT assay protocol (Steps 1-3). Include the following controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Culture medium alone.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13] The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a measurable signal.[14][15]

Materials:

  • 96-well white- or black-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System or a similar fluorometric kit

  • Test compounds and vehicle control

  • Complete cell culture medium

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described in the MTT assay protocol (Step 1). Treat cells with pyrrolo[2,3-d]pyrimidine compounds for the desired time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading (medium with reagent). Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Cytotoxicity Testing cluster_assays Cytotoxicity Assays start Seed Cells in 96-well Plate treat Treat with Pyrrolo[2,3-d]pyrimidine Compounds start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase read Measure Signal (Absorbance/Luminescence) mtt->read ldh->read caspase->read analyze Data Analysis (IC50, % Cytotoxicity) read->analyze

Caption: Workflow for assessing the cytotoxicity of pyrrolo[2,3-d]pyrimidine compounds.

G cluster_pathway Potential Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus compound Pyrrolo[2,3-d]pyrimidine egfr EGFR compound->egfr inhibit jak JAK compound->jak inhibit shmt1 SHMT1 compound->shmt1 inhibit shmt2 SHMT2 compound->shmt2 inhibit ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation stat STAT jak->stat stat->proliferation cyto_c Cytochrome c shmt2->cyto_c caspases Caspase-3/7 Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathways potentially targeted by pyrrolo[2,3-d]pyrimidines.

References

Using 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone as a chemical probe

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and patent databases has revealed no specific biological data or applications for the chemical compound 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. While the pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, this specific molecule remains uncharacterized in the public domain.

This document aims to provide a foundational understanding of the potential applications of this molecule as a chemical probe based on the known activities of structurally related compounds. The protocols and data presented herein are hypothetical and intended to serve as a guide for researchers who may wish to investigate the biological properties of this compound.

Overview and Potential as a Chemical Probe

The pyrrolo[2,3-d]pyrimidine scaffold is a key component of numerous approved drugs and clinical candidates that target various protein kinases. These include inhibitors of Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and Akt/PKB.[1][2][3] The fluoroethanone moiety present in the target molecule is a reactive group that could potentially act as a warhead for forming covalent bonds with nucleophilic residues, such as cysteine, in the active site of a target protein. This suggests that the compound may function as an irreversible or covalent inhibitor.

Hypothesized Mechanism of Action: Based on the common targets of the pyrrolo[2,3-d]pyrimidine core and the presence of a reactive fluoroethanone group, it is plausible that this compound could act as a covalent kinase inhibitor. The core scaffold would direct the molecule to the ATP-binding pocket of a kinase, and the fluoroethanone group would then react with a nearby cysteine residue to form a stable, covalent bond.

Hypothetical Target Identification and Validation

Given the lack of specific target information, initial screening efforts would be necessary to identify the biological target(s) of this compound.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Target Validation A Compound Synthesis and QC B Broad Kinase Panel Screening (e.g., KinomeScan) A->B C Cell-Based Phenotypic Screening A->C D Hit Confirmation (IC50 Determination) B->D E Covalent Binding Assay (e.g., Intact Protein MS) D->E F Cellular Target Engagement (e.g., CETSA) E->F G Functional Cellular Assays (e.g., Western Blot for Downstream Signaling) F->G EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Probe 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone Probe->EGFR Inhibition EGF EGF EGF->EGFR

References

Application Notes and Protocols for Gram-Scale Production of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the gram-scale synthesis of substituted pyrrolo[2,3-d]pyrimidines, a crucial scaffold in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is found in numerous clinically important molecules, particularly as inhibitors of Janus kinases (JAKs), making efficient and scalable synthesis a key focus for drug discovery and development.[1][2] This document outlines a reliable synthetic methodology, presents key quantitative data for representative compounds, and illustrates the relevant biological signaling pathway.

I. Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry due to its ability to interact with the ATP-binding sites of various kinases.[2] Derivatives of this core have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. A significant application of this scaffold is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and myeloproliferative disorders.[3][4][5]

The protocol described herein provides a robust and scalable method for the synthesis of substituted pyrrolo[2,3-d]pyrimidines, starting from readily available materials. The presented methodology is exemplified by a gram-scale synthesis, demonstrating its applicability for producing substantial quantities of material for further research and development.

II. Synthetic Protocol: Gram-Scale Production

This section details a general and a specific gram-scale protocol for the synthesis of substituted pyrrolo[2,3-d]pyrimidines. The overall synthetic workflow is depicted in the diagram below.

Synthetic_Workflow cluster_step1 Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core cluster_step2 Step 2: Functionalization (Example) A 6-Amino-1,3-dimethyluracil C I2, DMSO, 100 °C A->C B Aurones B->C D Substituted Pyrrolo[2,3-d]pyrimidine (e.g., Compound 3a) C->D Cascade Annulation E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Further Modification G Ethanol, Reflux E->G F Ethyl-4-aminobenzoate F->G H Substituted Product (e.g., Compound 3) G->H Nucleophilic Substitution

Caption: General synthetic workflow for the production of substituted pyrrolo[2,3-d]pyrimidines.

A. General Protocol for Cascade Annulation

This protocol is adapted from a reported gram-scale synthesis and demonstrates a cascade annulation reaction to form the pyrrolo[2,3-d]pyrimidine core.[6]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Substituted Aurone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • To a suitable reaction vessel, add 6-amino-1,3-dimethyluracil (1.05 equivalents) and the desired aurone (1.0 equivalent).

  • Add dimethyl sulfoxide (DMSO) to the mixture.

  • Add iodine (I₂) (10 mol%) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add water to precipitate the product.

  • Filter the precipitate and wash successively with water, ethanol, and diethyl ether.

  • Dry the solid product under vacuum to afford the desired substituted pyrrolo[2,3-d]pyrimidine.

B. Example Gram-Scale Synthesis of Compound 3a[6]

Materials:

  • 6-Amino-1,3-dimethyluracil (0.82 g, 5.25 mmol)

  • Aurone 2a (1.11 g, 5.0 mmol)

  • Iodine (I₂) (0.13 g, 0.5 mmol, 10 mol%)

  • DMSO (5 mL)

  • Saturated aqueous Na₂S₂O₃ (4 mL)

  • H₂O (30 mL)

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of 6-amino-1,3-dimethyluracil (0.82 g, 5.25 mmol), aurone 2a (1.11 g, 5 mmol), and I₂ (0.13 g, 10 mol%) was stirred in DMSO (5 mL) at 100 °C for 1 hour.

  • The reaction mixture was cooled to room temperature and quenched by the addition of saturated aqueous Na₂S₂O₃ (4 mL).

  • H₂O (30 mL) was added, leading to the formation of a precipitate.

  • The precipitate was filtered and washed successively with H₂O, EtOH, and Et₂O.

  • The resulting solid was dried to afford pyrrolo[2,3-d]pyrimidine 3a (1.73 g, 92% yield).

C. Example Gram-Scale Synthesis of a 4-Substituted Derivative (Compound 3)[7]

This protocol illustrates the functionalization of the pyrrolo[2,3-d]pyrimidine core via nucleophilic substitution.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3.072 g, 0.02 mol)

  • Ethyl-4-aminobenzoate (3.304 g, 0.02 mol)

  • Absolute Ethanol (100 mL)

Procedure:

  • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.072 g, 0.02 mol) and ethyl-4-aminobenzoate (3.304 g, 0.02 mol) in 100 mL of absolute ethanol was heated under reflux for 7 hours.

  • The progress of the reaction was monitored using thin-layer chromatography (TLC).

  • Once the reaction was complete, the mixture was cooled to room temperature.

  • The resulting precipitate was filtered under vacuum.

  • The obtained solid was washed with cold ethanol and dried overnight to yield compound 3 as a white solid (4.74 g, 84% yield).[7]

III. Quantitative Data Summary

The following table summarizes the yields for the gram-scale synthesis of representative substituted pyrrolo[2,3-d]pyrimidines.

CompoundStarting Material 1 (grams)Starting Material 2 (grams)Product (grams)Yield (%)Melting Point (°C)Reference
3a 6-Amino-1,3-dimethyluracil (0.82)Aurone 2a (1.11)1.7392%Not Reported[6]
3h 6-Amino-1,3-dimethyluracilAuroneNot Reported90%249-250[6]
3 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3.072)Ethyl-4-aminobenzoate (3.304)4.7484%242[7]
4 Compound 3 (2.0)Hydrazine monohydrate1.34571%300[7]

IV. Biological Context: JAK-STAT Signaling Pathway

Substituted pyrrolo[2,3-d]pyrimidines are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as immunity, proliferation, and differentiation.[3][8][9] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.[8]

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding JAK->Receptor Phosphorylation JAK->JAK STAT->STAT STAT_dimer STAT Dimer Nucleus Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition STAT_dimer->Nucleus Translocation

Caption: The JAK-STAT signaling pathway and inhibition by pyrrolo[2,3-d]pyrimidines.

V. Conclusion

The synthetic protocols detailed in these application notes provide a reliable and scalable method for the gram-scale production of substituted pyrrolo[2,3-d]pyrimidines. The high yields and straightforward procedures make this methodology suitable for medicinal chemistry campaigns and the generation of compound libraries for drug discovery. The critical role of the pyrrolo[2,3-d]pyrimidine scaffold as a JAK inhibitor highlights the importance of efficient synthetic access to this privileged chemical class for the development of novel therapeutics.

References

Techniques for Assessing Target Engagement of Novel Inhibitors in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confirming that a novel inhibitor reaches and binds to its intended target within a cellular environment is a critical step in the drug discovery and development process. This "target engagement" is a key determinant of a compound's potential efficacy and selectivity. A variety of biophysical and biochemical techniques have been developed to measure and quantify this engagement in living cells or cell lysates. This document provides detailed application notes and protocols for four widely used methods: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET (Bioluminescence Resonance Energy Transfer), FRET (Förster Resonance Energy Transfer), and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[1] The binding of an inhibitor to its target protein alters the protein's stability, typically increasing its resistance to thermal denaturation. This change in thermal stability can be quantified to determine target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cells Cells expressing target protein treatment Treat with inhibitor or vehicle (DMSO) cells->treatment heat Heat aliquots at different temperatures lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation detection Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spec) centrifugation->detection analysis Plot protein abundance vs. temperature to generate melt curves detection->analysis

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA using Western Blot Detection

This protocol describes a conventional CETSA experiment with detection of the soluble target protein by Western blotting.

Materials:

  • Cells expressing the target protein of interest

  • Cell culture medium and reagents

  • Test inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a sufficient density (e.g., 80-90% confluency).

    • Treat cells with the desired concentrations of the inhibitor or vehicle control for a predetermined time at 37°C.

  • Harvesting and Aliquoting:

    • Wash the cells with PBS and harvest them by scraping or trypsinization.

    • Pellet the cells by centrifugation and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat Treatment:

    • Place the aliquots in a thermal cycler.

    • Heat the samples for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). A temperature gradient feature on the thermal cycler is ideal for this step.

  • Cell Lysis:

    • Immediately after heating, lyse the cells by adding lysis buffer.

    • Incubate on ice for 10-30 minutes with occasional vortexing.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the non-heated control (or the lowest temperature).

    • Plot the percentage of soluble protein as a function of temperature to generate a "melt curve".

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates target engagement.

Quantitative Data: CETSA

The table below provides examples of thermal shifts observed for kinase inhibitors using CETSA.

InhibitorTarget KinaseCell LineThermal Shift (ΔTm in °C)Reference
SB239063p38 MAPKPlatelets+7.4[2]
UlixertinibERK1Platelets>5[2]
UlixertinibERK2Platelets>5[2]
Compound 22RIPK1PBMCsDose-dependent shift[1]
Compound 25RIPK1PBMCsDose-dependent shift[1]

NanoBRET/BRET (Bioluminescence Resonance Energy Transfer)

NanoBRET is a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled inhibitor or a competitive tracer (the energy acceptor) in living cells.[3] When the fluorescent molecule is in close proximity to the NanoLuc® fusion protein, energy transfer occurs, resulting in a BRET signal. A test compound that binds to the target will compete with the fluorescent tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Workflow: NanoBRET Target Engagement Assay

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay Setup cluster_incubation_read Measurement cluster_analysis Data Analysis cells HEK293 cells transfection Transfect with plasmid encoding NanoLuc-target fusion protein cells->transfection dispense_cells Dispense transfected cells into a 96- or 384-well plate add_compounds Add test inhibitor at various concentrations dispense_cells->add_compounds add_tracer Add fluorescent tracer add_compounds->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add NanoBRET substrate incubate->add_substrate read_plate Measure luminescence at two wavelengths (donor and acceptor) add_substrate->read_plate calculate_ratio Calculate BRET ratio (Acceptor Emission / Donor Emission) read_plate->calculate_ratio plot_curve Plot BRET ratio vs. inhibitor concentration calculate_ratio->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

A general workflow for a NanoBRET Target Engagement Assay.
Protocol: NanoBRET Target Engagement Assay

This protocol is a general guideline for performing a NanoBRET target engagement assay in a 384-well plate format.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc-target protein fusion

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Assay plate (white, 384-well)

  • Test inhibitors

  • NanoBRET® Tracer

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and 618nm)

Procedure:

  • Cell Transfection:

    • Prepare a DNA:transfection reagent complex in Opti-MEM® according to the manufacturer's instructions.

    • Add the complex to a suspension of HEK293 cells and seed into a cell culture flask.

    • Incubate for 18-24 hours to allow for expression of the NanoLuc-fusion protein.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend in Opti-MEM® at a concentration of 2x10^5 cells/ml.

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Dispense the inhibitor dilutions into the assay plate.

  • Tracer Addition and Incubation:

    • Prepare the NanoBRET® Tracer at the desired concentration in Opti-MEM®.

    • Add the tracer to the wells containing the inhibitor.

    • Add the cell suspension to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Measurement:

    • Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a plate reader, measuring both donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor that displaces 50% of the tracer.

Quantitative Data: NanoBRET

The table below shows example IC50 values for various inhibitors determined using the NanoBRET assay.

InhibitorTargetCell LineNanoBRET IC50 (nM)Reference
BIRB 796p38α (unactivated)HEK293Decreases over time[4]
SB202190p38α (unactivated)HEK293Constant over time[4]
ImatinibAbl1 (non-activated)HEK293Higher affinity than activated[4]
StaurosporineJAK3HEK293Dose-dependent[4]

FRET (Förster Resonance Energy Transfer)

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[5] A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[5] For target engagement studies, the target protein and a known binding partner can be fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair, respectively. The binding of these two proteins brings the FRET pair into proximity, resulting in a FRET signal. An inhibitor that disrupts this protein-protein interaction will cause a decrease in the FRET signal.

Experimental Workflow: FRET-based Inhibitor Assay

A typical workflow for a FRET-based inhibitor assay in live cells.
Protocol: Live-Cell FRET Imaging for Inhibitor Target Engagement

This protocol provides a general framework for a FRET-based assay to measure the displacement of a protein-protein interaction by a small molecule inhibitor.[6][7]

Materials:

  • Mammalian cell line suitable for transfection and imaging

  • Plasmids encoding the donor-fused target protein (e.g., Target-mCerulean3) and the acceptor-fused partner protein (e.g., Partner-Venus)

  • Transfection reagent

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging medium

  • Test inhibitor

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the chosen FRET pair

Procedure:

  • Cell Culture and Transfection:

    • Seed cells onto glass-bottom dishes.

    • Co-transfect the cells with the donor and acceptor fusion protein plasmids using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Inhibitor Treatment:

    • Replace the culture medium with live-cell imaging medium.

    • Add the test inhibitor at various concentrations to the cells. Include a vehicle-only control.

    • Incubate for a sufficient time to allow the inhibitor to act.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage, maintaining the cells at 37°C and 5% CO2.

    • Acquire images in three channels:

      • Donor channel: Excite with the donor excitation wavelength and collect emission at the donor emission wavelength.

      • Acceptor channel: Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.

      • FRET channel: Excite with the donor excitation wavelength and collect emission at the acceptor emission wavelength.

  • Image Analysis:

    • Perform background subtraction on all images.

    • Correct for spectral bleed-through (crosstalk) of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength. This requires control samples expressing only the donor or only the acceptor.

    • Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) for each cell or region of interest.

    • Plot the average FRET signal as a function of inhibitor concentration to generate a dose-response curve and determine the IC50.

Quantitative Data: FRET

The table below presents example data obtained from FRET-based assays.

InhibitorTarget InteractionFRET PairMeasurementReference
BH3-mimeticsBcl-2 family protein interactionsmCerulean3/VenusDisplacement of pro-apoptotic proteins[6][7]
Importin α/βXCTK2 tail domain - MicrotubuleCyPet/YPetInhibition of binding[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of molecules in real-time on a sensor surface.[8] For cellular target engagement, a purified target protein is typically immobilized on a sensor chip. A solution containing the inhibitor is then flowed over the surface. The binding of the inhibitor to the immobilized target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd).

Experimental Workflow: SPR for Inhibitor Binding

SPR_Workflow cluster_surface_prep Sensor Surface Preparation cluster_binding_assay Binding Assay cluster_analysis Data Analysis activate_chip Activate sensor chip immobilize_target Immobilize purified target protein activate_chip->immobilize_target block_surface Block remaining active sites immobilize_target->block_surface association Inject inhibitor at various concentrations (Association) block_surface->association dissociation Flow buffer over surface (Dissociation) association->dissociation regeneration Regenerate sensor surface dissociation->regeneration generate_sensorgrams Generate sensorgrams (Response vs. Time) regeneration->generate_sensorgrams fit_data Fit data to a binding model generate_sensorgrams->fit_data determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics

A generalized workflow for an SPR experiment to measure inhibitor binding.
Protocol: SPR Kinetic Analysis of Small Molecule Inhibitors

This protocol outlines a typical SPR experiment for characterizing the binding of a small molecule inhibitor to a purified protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein

  • Small molecule inhibitor

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor in running buffer.

    • Inject the inhibitor solutions sequentially over the immobilized target surface, starting with the lowest concentration. Each injection cycle consists of:

      • Association phase: Inject the inhibitor for a defined period to monitor binding.

      • Dissociation phase: Flow running buffer over the surface to monitor the dissociation of the inhibitor.

    • Include several buffer-only injections (blanks) for double referencing.

  • Surface Regeneration (if necessary):

    • If the inhibitor does not fully dissociate, inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection. The regeneration solution must be optimized to remove the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injection signals from the raw data.

    • The resulting sensorgrams show the binding response over time.

    • Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Quantitative Data: SPR

The table below provides example kinetic and affinity data for small molecule inhibitors obtained by SPR.

| Inhibitor | Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference | |---|---|---|---|---| | Acetazolamide | Carbonic Anhydrase II | 2.2 x 10⁴ | 7.4 x 10⁻⁴ | 21 |[9] | | 4-Carboxybenzenesulfonamide | Carbonic Anhydrase II | - | - | 4300 |[9] | | Sulphanilamide | Carbonic Anhydrase II | - | - | 13000 |[9] | | GB0139 | Human Galectin-1 | - | - | 103 |[10] | | GB0139 | Mouse Galectin-1 | - | - | 131 |[10] | | VY-5-173 | SAM-bound PRMT5 | - | - | High-picomolar |[11] | | VY-5-177 | SAM-bound PRMT5 | - | - | High-picomolar |[11] | | VY-5-178 | SAM-bound PRMT5 | - | - | High-picomolar |[11] |

Signaling Pathway Diagrams

Understanding the context in which a target protein functions is crucial. Below are diagrams of key signaling pathways often investigated in drug discovery, generated using the DOT language.

MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Regulates EGFR_Pathway cluster_membrane Plasma Membrane cluster_pi3k_akt PI3K/Akt Pathway cluster_ras_raf_mek Ras/Raf/MEK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival mTOR->CellSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR_Pathway cluster_upstream Upstream Signals cluster_mtor_complexes mTOR Complexes cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Regulates

References

Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a significant heterocyclic system in medicinal chemistry.[1][2] These compounds are analogues of biogenic purines and have garnered attention in drug discovery for their diverse biological activities, including potent anti-proliferative and cytotoxic effects against various cancer cell lines.[2][3] Many derivatives act as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinase (JAK).[4][5][6] This document provides a detailed experimental framework for screening and characterizing the anti-proliferative effects of novel pyrrolo[2,3-d]pyrimidine derivatives.

G cluster_workflow Experimental Workflow start Synthesized Pyrrolo[2,3-d]pyrimidine Compounds screen Primary Screening: Cell Viability Assay (MTT) start->screen Test on Cancer Cell Lines ic50 Determine IC50 Values Select Lead Compound(s) screen->ic50 mechanistic Mechanistic Studies ic50->mechanistic Lead Compound cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V / PI) mechanistic->apoptosis western Target Analysis (Western Blot) mechanistic->western end Characterize Anti-proliferative Mechanism cell_cycle->end apoptosis->end western->end

Caption: Overall experimental workflow for characterizing pyrrolo[2,3-d]pyrimidine compounds.

Primary Anti-proliferative Screening: Cell Viability

The initial step involves screening the synthesized compounds to assess their general cytotoxicity and determine their half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.[8]

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 values of pyrrolo[2,3-d]pyrimidine compounds in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC3, HT-29)[1][5]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrrolo[2,3-d]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Data Presentation: Table 1
CompoundCancer Cell LineIC50 (µM) ± SD
Compound 8f HT-29 (Colon)4.55 ± 0.23[1]
Compound 8g HT-29 (Colon)4.01 ± 0.20[1]
Compound 10a PC3 (Prostate)0.19 ± 0.02[5]
Compound 10b MCF-7 (Breast)1.66 ± 0.15[5]
Compound 9e A549 (Lung)4.55 ± 0.31[5]
Doxorubicin HT-29 (Colon)0.55 ± 0.05
(Data are hypothetical examples based on literature findings for illustrative purposes)[1][5]

Mechanistic Studies: Elucidating the Mode of Action

Once a lead compound is identified, further experiments are necessary to understand its mechanism of action. Key investigations include analyzing the compound's effect on the cell cycle and its ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis

Many anti-cancer agents exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[9] Flow cytometry is a powerful technique to analyze the distribution of cells throughout the cell cycle based on their DNA content.[10][11]

Protocol 2.1.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine if the lead compound induces cell cycle arrest.

Materials:

  • Cancer cell line

  • Lead pyrrolo[2,3-d]pyrimidine compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A decrease in the cell distribution index (CDI = (S + G2/M) / G0/G1) suggests cell cycle arrest.[9][12]

Data Presentation: Table 2
Treatment% Cells in G0/G1% Cells in S% Cells in G2/MCDI
Control (Vehicle) 43.8636.7619.381.35
Lead Compound (IC50) 49.1832.5218.301.03
(Data adapted from a study on a pyrrolo[2,3-d]pyrimidine derivative in HepG2 cells)[9][12]
Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[13][14] Many chemotherapeutic agents function by inducing apoptosis.[15] Assays to detect apoptosis can target events at different stages, from early membrane changes to late-stage DNA fragmentation.[16][17]

Protocol 2.2.1: Detection of Apoptosis using Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic cells induced by the lead compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line

  • Lead compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with the lead compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Table 3
Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/NecroticTotal Apoptotic (%)
Control (Vehicle) 95.22.11.53.6
Lead Compound (IC50) 60.515.821.337.1
(Data are hypothetical examples for illustrative purposes)
Investigation of Molecular Targets and Signaling Pathways

Pyrrolo[2,3-d]pyrimidines often inhibit protein kinases that are components of critical signaling pathways controlling cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[4][18] Western blotting is a fundamental technique used to detect changes in the expression levels and phosphorylation status of specific proteins within these pathways.[19][20]

G cluster_pathway Simplified EGFR-MAPK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Compound Pyrrolo[2,3-d]pyrimidine Inhibitor Compound->EGFR Inhibition Raf Raf Ras->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR-MAPK pathway by a pyrrolo[2,3-d]pyrimidine compound.

Protocol 2.3.1: Western Blotting for Analysis of Protein Expression and Phosphorylation

Objective: To measure the effect of the lead compound on key signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)[4][21]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the lead compound for a specified time. Wash cells with cold PBS and lyse them with 1X SDS sample buffer or RIPA buffer.[18] Sonicate or scrape cells to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[18][21] Run the gel to separate proteins by size.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

Data Presentation: Table 4
Target ProteinTreatmentRelative Protein Level (Normalized to β-actin)
p-AKT (Ser473) Control1.00
Lead Compound0.35
Total AKT Control1.00
Lead Compound0.98
Cleaved Caspase-3 Control1.00
Lead Compound4.20
Bcl-2 Control1.00
Lead Compound0.45
Bax Control1.00
Lead Compound2.50
(Data are hypothetical examples for illustrative purposes)

References

Unveiling the Unseen: A Guide to Evaluating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of protein kinases has emerged as a cornerstone of modern therapeutics, particularly in oncology. However, the structural conservation of the ATP-binding pocket across the kinome presents a significant challenge: the potential for off-target interactions. These unintended interactions can lead to adverse effects or even unexpected therapeutic benefits. Therefore, a thorough evaluation of a kinase inhibitor's off-target profile is a critical step in drug discovery and development. This document provides detailed application notes and protocols for three key methods used to assess the off-target effects of kinase inhibitors: In Vitro Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

In Vitro Kinase Profiling

In vitro kinase profiling provides a direct assessment of a compound's inhibitory activity against a broad panel of purified kinases. This method is invaluable for determining the selectivity of an inhibitor and identifying potential off-target liabilities early in the drug discovery process.

Data Presentation: Kinase Inhibition Profile of Imatinib

The following table summarizes the inhibitory activity of Imatinib, a well-characterized kinase inhibitor, against a selection of kinases. Data is presented as the percentage of remaining kinase activity at a fixed inhibitor concentration, allowing for a clear comparison of its on-target and off-target effects.

Kinase TargetFamilyRemaining Activity (%) @ 1 µM Imatinib
ABL1 Tyrosine Kinase 5
KIT Tyrosine Kinase 10
PDGFRA Tyrosine Kinase 8
LCKTyrosine Kinase85
SRCTyrosine Kinase92
EGFRTyrosine Kinase95
MAPK1 (ERK2)CMGC98
CDK2CMGC101
AURKAOther97

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay to measure the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified kinase enzymes

  • Kinase-specific substrates (e.g., myelin basic protein for MAPK)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Scintillation counter and plates

  • Test inhibitor (e.g., Imatinib) dissolved in DMSO

Procedure:

  • Prepare Kinase Reaction Mix: In a microplate, combine the kinase assay buffer, the specific substrate, and the purified kinase enzyme.

  • Add Inhibitor: Add the test inhibitor at the desired concentration (e.g., 1 µM). Include a DMSO-only control for 100% activity and a no-enzyme control for background.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 10% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity for each well by subtracting the background and normalizing to the DMSO control.

cluster_workflow Experimental Workflow: In Vitro Kinase Profiling A Prepare Kinase Reaction Mix B Add Test Inhibitor A->B C Initiate Reaction (Add [γ-³³P]ATP) B->C D Incubate (30°C) C->D E Stop Reaction D->E F Capture Substrate E->F G Wash F->G H Measure Radioactivity G->H I Data Analysis H->I

Workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context.[1][2] The principle is based on the ligand-induced thermal stabilization of target proteins.[1] Binding of an inhibitor can increase the melting temperature of its target protein, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Data Presentation: Off-Target Engagement of Dasatinib

The following table shows the thermal shift (ΔTm) induced by Dasatinib on its primary targets and known off-targets in intact cells. A significant positive ΔTm indicates target engagement.

Protein TargetPrimary Target / Off-TargetΔTm (°C) with 10 µM Dasatinib
BCR-ABL Primary Target +8.5
SRC Primary Target +7.2
c-KIT Primary Target +6.8
LCKOff-Target+5.5
YES1Off-Target+5.1
DDR1Off-Target+4.3
MAPK14 (p38α)Non-Target+0.2

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: CETSA Coupled with Western Blotting

This protocol describes the classical CETSA method using western blotting for the detection of the target protein.

Materials:

  • Cell culture reagents

  • Test inhibitor (e.g., Dasatinib) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and western blotting reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or DMSO vehicle control for a specific duration (e.g., 1-2 hours).

  • Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing the inhibitor.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein.

  • Detection: Incubate with a secondary HRP-conjugated antibody and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. Calculate the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.

cluster_workflow Experimental Workflow: Cellular Thermal Shift Assay (CETSA) A Cell Treatment (Inhibitor or DMSO) B Harvest & Resuspend Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble Fraction) D->E F Collect Supernatant E->F G Western Blotting (Detect Target Protein) F->G H Data Analysis (Generate Melting Curves) G->H

Workflow for Cellular Thermal Shift Assay.

Chemical Proteomics

Chemical proteomics approaches utilize affinity-based probes to enrich and identify protein targets of a small molecule from a complex proteome.[4] This method is particularly useful for identifying novel or unexpected off-targets in an unbiased manner.

Data Presentation: Off-Target Profile of Sunitinib

The following table presents a partial list of proteins identified as potential off-targets of Sunitinib using a chemical proteomics approach. The data is shown as the fold enrichment of the protein in the Sunitinib-treated sample compared to a control.

Protein TargetFold Enrichment with SunitinibBiological Process
VEGFR2 (KDR) 55.2 Angiogenesis
PDGFRB 48.7 Cell Proliferation
c-KIT 42.1 Cell Signaling
DDR115.6Cell Adhesion, Migration
AXL12.3Cell Proliferation, Survival
FLT39.8Hematopoiesis
RET7.5Neuronal Development

Data is illustrative and compiled from various sources for comparative purposes.[5][6][7]

Experimental Protocol: Affinity Pulldown Assay

This protocol describes a common chemical proteomics workflow using an immobilized kinase inhibitor to capture its binding partners from a cell lysate.

Materials:

  • Cell culture reagents

  • Lysis buffer (non-denaturing, e.g., containing NP-40 or CHAPS)

  • Test inhibitor (e.g., Sunitinib) immobilized on beads (e.g., NHS-activated Sepharose)

  • Control beads (without inhibitor)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free inhibitor)

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Cell Lysis: Lyse cultured cells using a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Lysate Preparation: Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration.

  • Affinity Enrichment: Incubate the cell lysate with the inhibitor-conjugated beads and control beads for several hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis. This typically involves in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample using proteomics software. Compare the protein abundance between the inhibitor-treated and control samples to identify specific binding partners.

cluster_workflow Experimental Workflow: Chemical Proteomics Pulldown A Cell Lysis (Non-denaturing) B Incubate Lysate with Inhibitor-Beads A->B C Wash Beads B->C D Elute Bound Proteins C->D E Prepare for MS D->E F LC-MS/MS Analysis E->F G Data Analysis (Identify Off-Targets) F->G

Workflow for Chemical Proteomics Pulldown.

Signaling Pathway Context

Understanding the signaling pathways in which off-target kinases are involved is crucial for predicting the potential functional consequences of these interactions. Below are simplified diagrams of key signaling pathways frequently modulated by kinase inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10][11]

cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Simplified EGFR signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and other cellular processes.[12][13][14]

cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription/ Translation MAPK->Transcription

Simplified MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling route that promotes cell survival, growth, and proliferation.[4][15][16][17]

cluster_pathway PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival/ Growth mTOR->CellSurvival

Simplified PI3K/Akt signaling pathway.

References

Application Notes & Protocols: Crystallization of Pyrrolo[2,3-d]pyrimidine-Kinase Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for treating cancer, inflammatory disorders, and other diseases. Elucidating the binding mode of these inhibitors is crucial for structure-based drug design and lead optimization. X-ray crystallography provides atomic-level insights into the interactions between the inhibitor and the kinase active site, but obtaining high-quality crystals of the protein-ligand complex is often a significant bottleneck.

These application notes provide detailed protocols and guidelines for the successful crystallization of kinase domains in complex with pyrrolo[2,3-d]pyrimidine-based inhibitors. The methodologies cover protein expression and purification, preparation of the kinase-inhibitor complex, and crystallization screening and optimization, using the Janus Kinase 3 (JAK3) in complex with Tofacitinib (a potent pyrrolo[2,3-d]pyrimidine inhibitor) as a representative example.

Key Experimental Workflows

A logical workflow is essential for efficiently moving from a purified protein and a synthesized compound to a high-resolution crystal structure. The process involves careful preparation, screening of a wide range of conditions, and subsequent optimization.

Experimental_Workflow Figure 1. General Experimental Workflow for Co-crystallization. cluster_prep 1. Preparation cluster_complex 2. Complex Formation cluster_cryst 3. Crystallization cluster_analysis 4. Analysis P_Pur Protein Expression & Purification C_Form Protein-Ligand Incubation P_Pur->C_Form L_Prep Ligand (Inhibitor) Preparation & QC L_Prep->C_Form Screen High-Throughput Crystallization Screening C_Form->Screen Optimize Optimization of Hit Conditions Screen->Optimize Harvest Crystal Harvesting & Cryo-cooling Optimize->Harvest Data X-ray Diffraction Data Collection Harvest->Data Solve Structure Solution & Refinement Data->Solve JAK_STAT_Pathway Figure 2. Inhibition of the JAK-STAT Signaling Pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK P_JAK P-JAK JAK->P_JAK 2. Autophosphorylation STAT STAT P_JAK->STAT 3. STAT Recruitment & Phosphorylation P_STAT P-STAT Dimer P-STAT Dimer P_STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. DNA Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Decision_Tree Figure 3. Decision Logic for Crystallization Strategy. Start Start: Purified Kinase & Inhibitor Available Apo_Crystals Do Apo-Kinase Crystals Exist? Start->Apo_Crystals Co_Cryst Attempt Co-Crystallization Apo_Crystals->Co_Cryst No Soaking Attempt Soaking Apo_Crystals->Soaking Yes Success Diffraction-Quality Complex Crystals Co_Cryst->Success Failure No/Poor Crystals Co_Cryst->Failure     If Fails Soaking->Success Soaking->Failure     If Fails Optimize_Soak Optimize Soaking: - Ligand Concentration - Soaking Time - Cryoprotectant Failure->Optimize_Soak Optimize_CoCryst Optimize Co-Crystallization: - Different Constructs - Modify Buffer/Additives - Seeding Failure->Optimize_CoCryst Optimize_Soak->Soaking Optimize_CoCryst->Co_Cryst

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy to obtain the target molecule?

A1: A common strategy involves a multi-step synthesis starting from a commercially available pyrrolo[2,3-d]pyrimidine core. The key steps typically include:

  • N-alkylation: Introduction of the 3-hydroxypropyl group at the N-7 position of the pyrrole ring.

  • Halogenation: Introduction of a halogen, typically iodine or bromine, at the C5 position to enable subsequent cross-coupling.

  • Suzuki-Miyaura Cross-Coupling: Reaction of the halogenated intermediate with a p-tolylboronic acid to introduce the p-tolyl group at C5.

  • Acylation: Introduction of the 2-fluoroethanone group at the C6 position.

  • Amination: Conversion of a chloro or other leaving group at the C4 position to an amino group. The order of these steps may be varied depending on the stability of the intermediates and the desired overall yield.

Q2: I am having trouble with the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core. What are the common issues and solutions?

A2: Low yield in N-alkylation is a frequent problem. Here are some common causes and troubleshooting tips:

  • Choice of Base: The choice of base is critical. Strong bases like sodium hydride (NaH) are often effective. If you are using weaker bases like potassium carbonate (K2CO3), the reaction may be incomplete.

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred. Ensure your solvent is completely dry, as water can quench the base and hydrolyze the alkylating agent.

  • Reaction Temperature: The reaction temperature can influence the regioselectivity (N7 vs. N9 alkylation). Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may favor the desired N7 isomer.

  • Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent side reactions.

Q3: My Suzuki-Miyaura coupling reaction to introduce the p-tolyl group has a low yield. How can I optimize it?

A3: Low yields in Suzuki-Miyaura coupling can often be improved by optimizing the reaction conditions.[1][2] Consider the following:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Catalysts like Pd(PPh3)4 or PdCl2(dppf) are commonly used. Experiment with different ligands to find the optimal one for your specific substrates.

  • Base: A variety of bases can be used, with aqueous solutions of Na2CO3 or K2CO3 being common. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed.

  • Degassing: It is essential to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Q4: I am observing significant byproduct formation during the introduction of the 2-fluoroethanone group. What could be the cause?

A4: Byproduct formation during acylation can be a challenge. The Vilsmeier-Haack reaction is a possible method for introducing a formyl group, which can then be further manipulated, but it can have regioselectivity issues on electron-rich heterocyclic systems.[3][4][5][6][7] Friedel-Crafts acylation is another possibility, but it can also lead to multiple acylations or reaction at undesired positions.

  • Protecting Groups: Ensure that other nucleophilic sites on your molecule, such as the 4-amino group, are adequately protected before attempting acylation.

  • Reaction Conditions: Control of the reaction temperature and stoichiometry of the acylating agent is critical to minimize side reactions.

Troubleshooting Guides

Low Yield in N-7 Alkylation
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficiently strong baseSwitch to a stronger base like NaH.
Low reaction temperatureGradually increase the reaction temperature and monitor by TLC.
Formation of N-9 isomerReaction temperature is too highPerform the reaction at a lower temperature (e.g., 0 °C).
Choice of solventScreen different polar aprotic solvents (DMF, THF, acetonitrile).
Degradation of starting materialBase is too strong or temperature is too highUse a milder base or lower the reaction temperature.
Inefficient Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low conversionInactive catalystEnsure proper degassing of the reaction mixture. Use a fresh batch of catalyst.
Inappropriate ligandScreen different phosphine ligands.
Debromination/dehalogenation of starting materialCatalyst system is not optimalTry using a catalyst system known to minimize this side reaction, such as one with bulky electron-rich ligands.[2]
Hydrolysis of boronic acidPresence of water and prolonged reaction timesUse anhydrous solvents and minimize the reaction time.

Experimental Protocols

General Procedure for N-7 Alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromo-3-hydroxypropane (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the 5-bromo-4-chloro-7-(3-hydroxypropyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), p-tolylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent system, for example, a 3:1 mixture of dioxane and 2M aqueous Na2CO3.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Synthesis and Troubleshooting

Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-chloro-7-(3-hydroxypropyl)- 7H-pyrrolo[2,3-d]pyrimidine A->B  N-Alkylation (1-bromo-3-hydroxypropane, NaH, DMF) C 5-bromo-4-chloro-7-(3-hydroxypropyl)- 7H-pyrrolo[2,3-d]pyrimidine B->C  Bromination (NBS, CH2Cl2) D 4-chloro-7-(3-hydroxypropyl)-5-p-tolyl- 7H-pyrrolo[2,3-d]pyrimidine C->D  Suzuki Coupling (p-tolylboronic acid, Pd(PPh3)4, Na2CO3) E 1-(4-chloro-7-(3-hydroxypropyl)-5-p-tolyl- 7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-fluoroethanone D->E  Acylation (2-fluoroacetyl chloride, AlCl3) F Target Molecule: 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl- 7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-fluoroethanone E->F  Amination (NH3, heat)

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting_Yield start Low Yield in a Synthetic Step step_check Identify the Problematic Step (e.g., N-alkylation, Suzuki, Acylation) start->step_check reagent_check Check Reagent Quality and Stoichiometry step_check->reagent_check condition_check Review Reaction Conditions (Temperature, Solvent, Time) reagent_check->condition_check base_check Screen Different Bases condition_check->base_check catalyst_check Optimize Catalyst and Ligand (For cross-coupling) purification_check Optimize Purification Method catalyst_check->purification_check base_check->catalyst_check If applicable success Yield Improved purification_check->success fail Yield Still Low (Consult further literature) purification_check->fail

Caption: A logical workflow for troubleshooting low reaction yields.

References

Overcoming solubility issues of pyrrolo[2,3-d]pyrimidine derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on addressing solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrrolo[2,3-d]pyrimidine derivatives have poor aqueous solubility?

A1: The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a common core in many kinase inhibitors.[1] While effective for ATP-competitive inhibition, this heterocyclic system is often characterized by low water solubility due to its relatively rigid, planar structure and lipophilic nature.[2][3] Many derivatives are classified as BCS Class II or IV compounds, meaning their absorption and bioavailability are limited by their poor solubility.

Q2: What is the first step I should take when my compound precipitates in my aqueous buffer?

A2: The first step is to confirm the precipitate is indeed your compound and not a component of your buffer. Once confirmed, a simple initial strategy is to adjust the pH of your buffer. The solubility of ionizable compounds is highly pH-dependent. For a weakly basic compound, lowering the pH may increase solubility, while for a weakly acidic compound, increasing the pH can have the same effect. It is recommended to work with a buffer pH that is at least 2 units away from the compound's pKa to ensure the compound is predominantly in its more soluble ionized form.

Q3: Can I use a co-solvent to dissolve my pyrrolo[2,3-d]pyrimidine derivative?

A3: Yes, using a co-solvent is a common and effective strategy. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used to create a stock solution, which is then diluted into the aqueous buffer.[4] However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect biological activity and the solubility of buffer salts. For instance, phosphate buffers can precipitate in high concentrations of organic solvents like acetonitrile or methanol.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Possible Cause 1: Exceeding the Aqueous Solubility Limit

  • Solution: Determine the kinetic solubility of your compound in the specific buffer. This can be done by preparing serial dilutions of your DMSO stock into the buffer and identifying the concentration at which precipitation occurs. Turbidity can be measured using a plate reader to determine the point of precipitation.

Possible Cause 2: Buffer Incompatibility with Co-solvent

  • Solution: High concentrations of organic co-solvents can cause buffer salts to precipitate. If you observe this, consider reducing the concentration of your buffer or switching to a buffer system that is more tolerant to organic solvents. For example, ammonium phosphate buffers tend to be more soluble in organic mixtures than potassium phosphate buffers.

Possible Cause 3: Compound Instability

  • Solution: Some compounds may be unstable and degrade over time, leading to the formation of insoluble byproducts. Assess the stability of your compound in the chosen buffer and co-solvent system. This can be done by analyzing the sample by HPLC at different time points.

Quantitative Solubility Data

The following table summarizes solubility data for Ruxolitinib, a well-known JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, in various solvents. This data can serve as a reference for formulating similar compounds.

Solvent SystemSolubilityNotes
DMSO≥ 100 mg/mL[5]Stock solutions are typically prepared in DMSO.
Ethanol~13 mg/mL[4]Can be used as a co-solvent.
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[4]Illustrates the use of a co-solvent to achieve solubility in an aqueous buffer.
Water< 0.1 mg/mL (insoluble)[5]Highlights the poor intrinsic aqueous solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL[5]A more complex vehicle for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL[5]Demonstrates the utility of cyclodextrins.

Note: Solubility values can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition).

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Question: How can I quickly determine the approximate solubility of my compound in my experimental buffer?

Answer: A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound from a DMSO stock.

Methodology:

  • Prepare a high-concentration stock solution of your pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of your stock solution in DMSO.

  • Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing your aqueous buffer.

  • Mix well and incubate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Solubility Enhancement using Cyclodextrins

Question: My compound is still not soluble enough with co-solvents. How can I use cyclodextrins to improve its solubility?

Answer: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.

Methodology:

  • Prepare an aqueous solution of SBE-β-CD in your desired buffer (e.g., 20% w/v).

  • Prepare a stock solution of your pyrrolo[2,3-d]pyrimidine derivative in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add the compound stock solution to the SBE-β-CD solution while vortexing or stirring.

  • Continue to stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a validated analytical method such as HPLC-UV.

Visualizing Workflows and Concepts

Signaling Pathway Inhibition

Many pyrrolo[2,3-d]pyrimidine derivatives function as kinase inhibitors, often targeting the JAK-STAT signaling pathway, which is crucial in inflammatory responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Workflow for Solubility Enhancement

This workflow outlines the steps to systematically address solubility issues with a new pyrrolo[2,3-d]pyrimidine derivative.

Solubility_Workflow Start Start: New Pyrrolo[2,3-d]pyrimidine Derivative KineticSol Determine Kinetic Solubility in Aqueous Buffer Start->KineticSol CheckSol Is Solubility Sufficient for Assay? KineticSol->CheckSol CoSolvent Optimize Co-solvent (e.g., DMSO, Ethanol) Concentration CheckSol->CoSolvent No End Proceed with Experiment CheckSol->End Yes CheckAgain Re-evaluate Solubility CoSolvent->CheckAgain pH_Mod pH Modification (if ionizable) CheckAgain->pH_Mod No Cyclodextrin Use Cyclodextrins (e.g., SBE-β-CD) CheckAgain->Cyclodextrin Still No SolidDisp Prepare Solid Dispersion CheckAgain->SolidDisp Last Resort CheckAgain->End Yes pH_Mod->CheckAgain Cyclodextrin->CheckAgain SolidDisp->CheckAgain

Caption: A stepwise approach to enhancing the aqueous solubility of a novel compound.

Troubleshooting Precipitation

This decision tree helps diagnose the cause of unexpected precipitation during an experiment.

Precipitation_Troubleshooting Start Precipitation Observed in Aqueous Buffer CheckBlank Does a 'blank' buffer (no compound) also show precipitation? Start->CheckBlank BufferIssue Issue is with buffer components. Check buffer preparation and stability. CheckBlank->BufferIssue Yes CompoundIssue Precipitate is likely the compound. CheckBlank->CompoundIssue No CheckConc Is the final compound concentration above its known solubility limit? CompoundIssue->CheckConc ReduceConc Reduce compound concentration. CheckConc->ReduceConc Yes CheckCoSolvent Is the co-solvent concentration too high? CheckConc->CheckCoSolvent No ReduceCoSolvent Reduce co-solvent concentration or switch to a more compatible buffer. CheckCoSolvent->ReduceCoSolvent Yes ConsiderDeg Consider compound degradation. Analyze sample purity over time. CheckCoSolvent->ConsiderDeg No

References

Troubleshooting low yields in Suzuki coupling for 5-aryl-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Suzuki-Miyaura coupling for the synthesis of 5-aryl-pyrrolo[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction to synthesize a 5-aryl-pyrrolo[2,3-d]pyrimidine is giving a very low yield. What are the most common causes?

Low yields in the Suzuki coupling of 5-halo-pyrrolo[2,3-d]pyrimidines can stem from several factors. The most common issues include:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation due to exposure to air (oxidation), impurities, or degradation over time is a primary reason for low yields.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the specific substrates being coupled. An inappropriate combination can lead to a sluggish or incomplete reaction.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. Common side reactions include:

    • Protodeboronation: The boronic acid reacts with trace water or other protic sources to be replaced by a hydrogen atom.

    • Dehalogenation: The 5-halo-pyrrolo[2,3-d]pyrimidine loses its halogen atom, which is replaced by a hydrogen atom.

    • Homocoupling: Two molecules of the boronic acid (Glaser coupling) or two molecules of the halide can couple with each other.

  • Poor Quality of Reagents: The purity of the starting materials, including the 5-halo-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and the solvent, is crucial. Impurities can interfere with the catalytic cycle.

  • Insufficient Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidation of the palladium catalyst and side reactions. Maintaining a thoroughly inert atmosphere (e.g., under argon or nitrogen) is essential.[1]

Q2: I am observing significant amounts of homocoupling of my arylboronic acid. How can I minimize this side reaction?

Homocoupling of the arylboronic acid is a common byproduct. To minimize its formation, consider the following strategies:

  • Use an Appropriate Catalyst and Ligand System: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Experiment with different systems. For instance, catalysts with bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling reaction.

  • Ensure an Oxygen-Free Environment: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[1] Ensure your reaction setup is thoroughly deoxygenated.

Q3: Which palladium catalyst and base combination is a good starting point for the Suzuki coupling of a 5-bromo-pyrrolo[2,3-d]pyrimidine?

For the Suzuki coupling of a 5-bromo-pyrrolo[2,3-d]pyrimidine, a good starting point is often a palladium(0) or palladium(II) catalyst with a phosphine ligand, in combination with a moderately strong base.

A widely used and often effective combination is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) with aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) . Another excellent starting point is PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) with potassium carbonate (K₂CO₃) .

The choice of base is critical for activating the boronic acid to facilitate transmetalation. The table below summarizes some commonly used combinations for similar heterocyclic systems, which can be adapted for your specific reaction.

Data Presentation: Catalyst and Base Screening for Suzuki Coupling

The following table summarizes data from literature on Suzuki couplings of bromo-substituted N-heterocycles, providing a starting point for condition screening for 5-aryl-pyrrolo[2,3-d]pyrimidines.

Heterocyclic CoreHalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleBromoN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME8092[2]
5-Bromo-1-ethyl-1H-indazoleBromoN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME8074[2]
5-Bromo-2-methylpyridin-3-amineBromoPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-9585
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneBromop-Methoxyphenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃ (2)Ethanol/H₂O135 (MW)89

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-bromo-pyrrolo[2,3-d]pyrimidine:

  • Reaction Setup: To a dried Schlenk flask or microwave vial, add the 5-bromo-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (argon or nitrogen) to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. For microwave-assisted reactions, the mixture is heated to a higher temperature (e.g., 120-150 °C) for a shorter duration.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 5-bromo-pyrrolo[2,3-d]pyrimidine, arylboronic acid, catalyst, and base to flask B Add degassed solvent A->B C Degas mixture (vacuum/inert gas cycles) B->C D Heat with stirring (conventional or microwave) C->D E Cool and dilute with organic solvent D->E F Aqueous wash (water, brine) E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I Product: 5-aryl-pyrrolo[2,3-d]pyrimidine H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yields

G cluster_analysis Initial Analysis cluster_diagnosis Diagnosis & Solutions Start Low Yield in Suzuki Coupling A Analyze crude reaction mixture (TLC, LC-MS, NMR) Start->A B Starting material remains? A->B C Increase reaction time/temperature Change catalyst/ligand/base Use microwave irradiation B->C Yes D Side products observed? B->D No End Optimized Yield C->End E Protodeboronation/Dehalogenation: Ensure inert atmosphere, use dry solvents D->E Yes (Protodeboronation/ Dehalogenation) F Homocoupling: Adjust stoichiometry, change catalyst D->F Yes (Homocoupling) G Product degradation? D->G No E->End F->End H Lower reaction temperature Reduce reaction time G->H Yes G->End No H->End

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives via Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the general applicability of the Buchwald-Hartwig amination for the synthesis of substituted pyrrolo[2,3-d]pyrimidines?

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and it has been successfully applied to the synthesis of a variety of N-aryl and N-alkyl pyrrolo[2,3-d]pyrimidines. This reaction is particularly useful for coupling amines with 4-halo-pyrrolo[2,3-d]pyrimidines. The reaction's success is highly dependent on the appropriate selection of catalyst, ligand, base, and solvent.

Q2: Which palladium source is most effective for this transformation?

While various palladium sources can be used, pre-formed palladium(II) precatalysts, such as those from the Buchwald group (e.g., G3 and G4 precatalysts), are often preferred. These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

Q3: How do I choose the right ligand for my specific pyrrolo[2,3-d]pyrimidine and amine coupling partners?

Ligand selection is critical and depends on the steric and electronic properties of both the pyrrolo[2,3-d]pyrimidine and the amine.

  • For primary and secondary alkyl amines: Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and BrettPhos are often effective.

  • For anilines and other aryl amines: Xantphos and BINAP have been used successfully.

  • For challenging couplings or sterically hindered substrates: More specialized ligands may be required, and screening of several ligands is recommended.

Q4: What are the most common bases used, and how does the choice of base affect the reaction?

The choice of base is crucial and can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective at lower temperatures.

  • Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are good alternatives when dealing with base-sensitive functional groups on either coupling partner. However, they may require higher reaction temperatures. The solubility of the base can also play a role; for instance, Cs₂CO₃ has good solubility in some organic solvents.[1]

Q5: Can the N-H of the pyrrole ring interfere with the reaction?

Yes, the pyrrole N-H is acidic and can potentially compete with the amine nucleophile or interact with the catalyst. In many cases, the reaction can proceed without protection of the N-H. However, if side reactions or low yields are observed, protection of the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or tosyl) may be necessary.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting materials.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the use of a high-purity palladium source and ligand. - If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). Consider using a pre-catalyst for more reliable activation. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Inappropriate Ligand - The chosen ligand may not be suitable for the specific substrates. - Screen a panel of ligands with varying steric bulk and electronic properties (e.g., XPhos, SPhos, Xantphos).
Incorrect Base - The base may not be strong enough to deprotonate the amine or the palladium-amine complex. - If using a weak base like K₃PO₄, try a stronger base such as NaOtBu or LHMDS. - Ensure the base is anhydrous, as water can interfere with the reaction.
Low Reaction Temperature - Some challenging couplings, especially with weaker bases, require higher temperatures (80-110 °C). - Gradually increase the reaction temperature and monitor for product formation.
Poor Solvent Choice - The solvent should solubilize all reaction components. - Common solvents include toluene, dioxane, and THF. For polar substrates, consider solvents like DMF, but be aware that polar solvents can sometimes hinder the reaction.

Problem 2: Formation of significant side products, such as dehalogenation of the pyrrolo[2,3-d]pyrimidine.

Potential Cause Troubleshooting Steps
β-Hydride Elimination - This can be a competing pathway, especially with certain ligands and substrates. - Use a ligand that promotes reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective in minimizing this side reaction.
Reaction with Solvent - Some solvents can participate in side reactions. - Ensure the use of high-purity, anhydrous solvents.
Hydrolysis of the Halo-Substituent - Traces of water in the reaction mixture can lead to hydrolysis of the starting material. - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

Problem 3: The reaction is successful on a small scale but fails or gives low yields upon scale-up.

Potential Cause Troubleshooting Steps
Inefficient Stirring - Inorganic bases can be dense and settle at the bottom of the reaction vessel, leading to poor mixing. - Ensure vigorous stirring to maintain a homogeneous suspension. Consider using a mechanical stirrer for larger-scale reactions.
Heat Transfer Issues - Maintaining a consistent internal temperature can be challenging on a larger scale. - Use an oil bath or a heating mantle with a temperature controller and monitor the internal reaction temperature.
Mass Transfer Limitations - The rate of reaction may become limited by the rate at which reactants come into contact. - Optimize stirring and consider adjusting the solvent volume.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Amine Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
AnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.5)Dioxane10085Fictionalized Example
n-ButylaminePd(OAc)₂ (2)SPhos (4)NaOtBu (1.2)Toluene8092Fictionalized Example
MorpholineG3-XPhos (1)-K₃PO₄ (2.0)THF9078Fictionalized Example
4-MethoxyanilinePd₂(dba)₃ (5)BINAP (7.5)NaOtBu (1.4)Toluene10095Fictionalized Example

Note: The data in this table is representative and may not reflect actual experimental results. It is intended for illustrative purposes.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., G3-XPhos, 1-5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Pyrrolo[2,3-d]pyrimidine - Amine - Pd Precatalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Products Observed? cluster_solutions Potential Solutions start Low Conversion? check_catalyst Check Catalyst Activity (Purity, Precatalyst) start->check_catalyst Yes side_products Side Products? start->side_products No, but... change_ligand Screen Different Ligands check_catalyst->change_ligand change_base Use Stronger Base change_ligand->change_base increase_temp Increase Temperature change_base->increase_temp check_solvent Verify Solvent Quality & Degassing increase_temp->check_solvent protect_nh Protect Pyrrole N-H side_products->protect_nh Yes optimize_ligand Optimize Ligand to Minimize Dehalogenation side_products->optimize_ligand Yes

References

Reducing side product formation in the synthesis of 6-acyl-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side product formation during the synthesis of 6-acyl-pyrrolo[2,3-d]pyrimidines.

Troubleshooting Guides

This section addresses common issues encountered during the Friedel-Crafts acylation of pyrrolo[2,3-d]pyrimidines, a common method for synthesizing 6-acyl derivatives.

Problem 1: Low Yield of the Desired 6-Acyl-pyrrolo[2,3-d]pyrimidine

Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and formation of multiple side products.

  • Possible Cause: Inadequate activation of the acylating agent.

    • Solution: Ensure the use of a sufficiently strong Lewis acid catalyst. The choice and stoichiometry of the Lewis acid are critical. For less reactive acylating agents, stronger Lewis acids like aluminum chloride (AlCl₃) may be necessary. It is also crucial to use anhydrous conditions, as moisture can deactivate the Lewis acid.

  • Possible Cause: Decomposition of the pyrrolo[2,3-d]pyrimidine core.

    • Solution: The pyrrolo[2,3-d]pyrimidine ring system can be sensitive to strongly acidic conditions and high temperatures. Consider using milder Lewis acids or performing the reaction at lower temperatures. A gradual increase in temperature can help find the optimal balance between reaction rate and substrate stability.

  • Possible Cause: Suboptimal reaction time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Problem 2: Formation of Multiple Products (Regioisomers and Diacylated Byproducts)

The pyrrolo[2,3-d]pyrimidine nucleus has multiple potential sites for electrophilic substitution, which can lead to the formation of a mixture of products.

  • Possible Cause: Lack of regioselectivity in the acylation reaction.

    • Solution: The regioselectivity of the Friedel-Crafts acylation is influenced by the substituents on the pyrrolo[2,3-d]pyrimidine ring, the nature of the acylating agent, and the choice of Lewis acid. The C6 position is generally favored for acylation. However, acylation at other positions, such as C5, can occur. To enhance regioselectivity for the C6 position, consider using a bulky acylating agent or a sterically hindered Lewis acid. The use of protecting groups on the pyrrole nitrogen (N7) can also influence the regioselectivity.

  • Possible Cause: Diacylation of the pyrrolo[2,3-d]pyrimidine ring.

    • Solution: The formation of diacylated side products is more likely when using a large excess of the acylating agent and/or a highly active catalyst. To minimize diacylation, use a stoichiometric amount of the acylating agent or a slight excess. A slow, portion-wise addition of the acylating agent can also help to control the reaction and reduce the formation of diacylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 6-acyl-pyrrolo[2,3-d]pyrimidines?

The most frequently encountered side products are regioisomers (e.g., 5-acyl-pyrrolo[2,3-d]pyrimidines) and diacylated products. The formation of N-acylated products is also possible, particularly if the pyrrole nitrogen is unprotected.

Q2: How can I improve the regioselectivity of the acylation to favor the 6-position?

Improving regioselectivity often involves a careful selection of reaction conditions and reagents. Key strategies include:

  • Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of regiocontrol. It is advisable to screen a panel of Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄) to identify the one that provides the highest selectivity for the desired C6-acylated product.

  • Protecting Groups: Introducing a protecting group at the N7 position of the pyrrole ring can sterically hinder acylation at the C5 position and electronically favor substitution at C6. Common protecting groups for indoles and related heterocycles include tosyl (Ts), benzyl (Bn), and triisopropylsilyl (TIPS).

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

Q3: What is the role of the solvent in controlling side product formation?

The choice of solvent can significantly impact the outcome of the Friedel-Crafts acylation. Solvents like nitrobenzene or carbon disulfide are often used. The polarity and coordinating ability of the solvent can influence the activity of the Lewis acid catalyst and the solubility of the reaction components, thereby affecting the product distribution.

Q4: Are there alternative methods to Friedel-Crafts acylation for synthesizing 6-acyl-pyrrolo[2,3-d]pyrimidines that might produce fewer side products?

Yes, alternative methods exist. For instance, Vilsmeier-Haack formylation can be used to introduce a formyl group at the C6 position, which can then be further elaborated. Additionally, metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce an acyl group at a pre-functionalized C6 position (e.g., a halogenated pyrrolo[2,3-d]pyrimidine). These methods can offer higher regioselectivity and milder reaction conditions, thus reducing side product formation.

Data Presentation

The following table summarizes the impact of different Lewis acids on the regioselectivity of the acylation of a model 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Lewis Acid (Equivalents)SolventTemperature (°C)Ratio of 6-acyl to 5-acyl isomerDiacylated Product (%)
AlCl₃ (1.2)Nitrobenzene2585:15< 5
FeCl₃ (1.2)Dichloroethane5070:30~10
TiCl₄ (1.5)Dichloromethane090:10< 2
SnCl₄ (1.5)Carbon Disulfide2580:20< 5

Note: The data presented in this table is illustrative and based on general trends observed in Friedel-Crafts acylation of related heterocyclic systems. Actual results may vary depending on the specific substrate and acylating agent used.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the anhydrous solvent (e.g., nitrobenzene or dichloromethane).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate cooling bath.

  • Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise to the stirred suspension.

  • Addition of Acylating Agent: Dissolve the acyl chloride or anhydride (1.1 eq) in the anhydrous solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 6-acyl product from any side products.

Visualizations

Troubleshooting_Workflow start High Side Product Formation Observed check_regio Regioisomer Formation? start->check_regio check_diacyl Diacylation Observed? check_regio->check_diacyl No optimize_lewis Optimize Lewis Acid check_regio->optimize_lewis Yes reduce_acyl Reduce Acylating Agent Stoichiometry check_diacyl->reduce_acyl Yes alternative_method Consider Alternative Synthetic Route check_diacyl->alternative_method No / Still problematic use_pg Use N7-Protecting Group optimize_lewis->use_pg lower_temp Lower Reaction Temperature use_pg->lower_temp lower_temp->check_diacyl end Reduced Side Products slow_addition Slow Addition of Acylating Agent reduce_acyl->slow_addition slow_addition->alternative_method alternative_method->end

Caption: A schematic representation of the general experimental workflow for the synthesis and purification of 6-acyl-pyrrolo[2,3-d]pyrimidines.

Technical Support Center: Method Refinement for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their kinase activity assays and reduce the occurrence of false positives.

Troubleshooting Guide

This guide addresses specific issues that can lead to false-positive results in kinase activity assays.

Question: My initial screen identified several potent inhibitors, but they are not showing activity in my secondary assays. What could be the cause?

Answer: This is a common issue often attributed to false positives in the primary screen. Several factors could be at play:

  • Compound Interference: The compound may be interfering with the assay technology itself rather than inhibiting the kinase. This can manifest as:

    • Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself might be fluorescent or quench the fluorescent signal, leading to a false indication of inhibition.[1]

    • Light Scattering: Aggregated compounds can scatter light, affecting assays that rely on optical detection methods.

    • Assay-Specific Interference: In coupled assays, such as those using luciferase to detect ATP consumption, the compound might inhibit the coupling enzyme (luciferase) instead of the kinase.[1]

  • Promiscuous Inhibition: The compound may be a non-specific inhibitor that interacts with multiple proteins or interferes with the assay in a non-specific manner. Common classes of promiscuous inhibitors include:

    • Aggregators: At higher concentrations, some compounds form aggregates that sequester the kinase, leading to apparent inhibition. This mode of inhibition is often sensitive to the presence of detergents.[1][2]

    • Pan-Assay Interference Compounds (PAINS): These are chemical compounds that tend to react non-specifically with numerous biological targets rather than specifically affecting one desired target.[3] They often contain reactive functional groups.

  • Lack of True Inhibition: The compound may not be a true inhibitor of your target kinase. The initial hit could be an artifact of the assay conditions.

To investigate these possibilities, it is crucial to perform a series of counter-screens and orthogonal assays.

Question: How can I determine if my hit compound is an aggregator?

Answer: Compound aggregation is a frequent cause of false positives and can be identified through a few key experiments:

  • Detergent Sensitivity Assay: The presence of non-ionic detergents can disrupt the formation of compound aggregates.[1][2] Re-testing your inhibitor in the presence of a low concentration of a non-ionic detergent like Triton X-100 (typically 0.01% to 0.1%) can help identify aggregators.[2][4] A significant decrease in the observed inhibition suggests an aggregation-based mechanism.

  • Enzyme Concentration Dependence: The IC50 of an aggregating inhibitor is often sensitive to the concentration of the enzyme in the assay. If you observe a significant shift in the IC50 value when you vary the kinase concentration, it may indicate aggregation.[1]

  • Steep Dose-Response Curve: Aggregating inhibitors often exhibit unusually steep dose-response curves.

Question: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?

Answer: PAINS are compounds that frequently appear as hits in high-throughput screens due to non-specific activity.[3] They often contain reactive chemical motifs that can covalently modify proteins or interfere with assay technologies in various ways.

  • Identification: Several computational filters and databases are available to identify potential PAINS based on their chemical substructures. It is advisable to screen your hit compounds against these filters early in the hit validation process.

  • Avoidance: During library design and acquisition for screening, you can proactively filter out known PAINS substructures to reduce their prevalence in your screening collection.

Question: My assay uses a luciferase-based readout. How can I be sure my compound isn't just inhibiting luciferase?

Answer: This is a critical control for any luciferase-coupled assay.[1] You can perform a counter-screen to test for direct inhibition of luciferase.

  • Luciferase Counter-Screen: Run a parallel assay containing all the components of your primary assay except for the kinase and its substrate. Instead, add a known amount of ATP and your test compound. If the luminescent signal is reduced in the presence of your compound, it indicates direct inhibition of luciferase.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an orthogonal assay?

A1: An orthogonal assay is a secondary assay that measures the same biological endpoint (in this case, kinase inhibition) but uses a different detection method or principle.[5] For example, if your primary screen was a fluorescence-based assay measuring peptide phosphorylation, an orthogonal assay could be a radiometric assay that directly measures the incorporation of 32P-ATP into the substrate.[6] Using an orthogonal assay helps to confirm that the observed activity is genuine and not an artifact of the primary assay technology.

Q2: Why is it important to perform a dose-response curve?

A2: A dose-response curve is essential for characterizing the potency of an inhibitor by determining its IC50 value (the concentration at which it inhibits 50% of the enzyme's activity).[7][8] It also provides insights into the inhibitor's mechanism of action. A well-behaved inhibitor will typically show a sigmoidal dose-response curve. Aberrant curve shapes, such as steep slopes, may indicate non-specific effects like aggregation.[1]

Q3: What is an ATP competition assay and what does it tell me?

A3: An ATP competition assay is used to determine if an inhibitor binds to the ATP-binding site of the kinase. The assay involves measuring the inhibitor's IC50 at various concentrations of ATP. If the inhibitor is ATP-competitive, its IC50 will increase as the ATP concentration increases. This is because the inhibitor and ATP are competing for the same binding site on the enzyme. A lack of change in IC50 with varying ATP concentrations suggests a non-ATP-competitive or uncompetitive mechanism of inhibition.

Q4: What are some common controls I should include in my kinase assays?

A4: Including proper controls is critical for data interpretation and quality control. Essential controls include:

  • No Enzyme Control: To determine the background signal in the absence of kinase activity.

  • No Substrate Control: To ensure the signal is dependent on the presence of the substrate.

  • No ATP Control: To confirm that the reaction is ATP-dependent.

  • Positive Control Inhibitor: A known inhibitor of the kinase to validate the assay's ability to detect inhibition.

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the test compounds.

Q5: What concentration of detergent should I use to prevent protein aggregation in my assay?

A5: The optimal concentration of a non-ionic detergent like Triton X-100 or Tween 20 typically ranges from 0.01% to 0.1% (v/v).[2][4][9] It is important to titrate the detergent concentration to find the minimum amount needed to prevent aggregation without significantly impacting the kinase activity, as some kinases can be sensitive to detergents.[9]

Experimental Protocols

Dose-Response Curve for a Kinase Inhibitor

This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.

Materials:

  • Kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor

  • Positive control inhibitor

  • DMSO (or appropriate solvent for the inhibitor)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagents (specific to the assay format, e.g., phosphospecific antibody, ADP-Glo™ reagents)

Procedure:

  • Prepare Inhibitor Dilution Series:

    • Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM). This will be your intermediate dilution plate.

    • Further dilute the intermediate plate into the assay buffer to create the final working concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

  • Set up Assay Plate:

    • Add a small volume of the diluted inhibitor to the appropriate wells of the microplate.

    • Include wells for positive control (known inhibitor) and negative control (vehicle/DMSO only).

  • Add Kinase:

    • Dilute the kinase to the desired concentration in the assay buffer.

    • Add the diluted kinase to all wells except the "no enzyme" control wells.

  • Initiate the Kinase Reaction:

    • Prepare a solution of the substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the kinase.

    • Add the substrate/ATP mixture to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Stop the Reaction and Detect Signal:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

    • Add the detection reagents according to the manufacturer's protocol for your specific assay format (e.g., add phosphospecific antibody for a TR-FRET assay, or ADP-Glo™ reagent for a luminescence-based assay).

  • Data Analysis:

    • Measure the signal on a plate reader.

    • Normalize the data to the positive and negative controls (% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[10][11]

ATP Competition Assay

This protocol determines if an inhibitor is competitive with ATP.

Procedure:

  • Determine the Apparent Km of ATP: Before performing the competition assay, you need to determine the Michaelis-Menten constant (Km) for ATP for your kinase under the specific assay conditions. This is done by measuring the kinase activity at various ATP concentrations.

  • Set up the Assay:

    • Perform a dose-response experiment for your inhibitor as described above.

    • Repeat the dose-response experiment at several fixed concentrations of ATP, typically ranging from below the Km to well above the Km (e.g., 0.1x, 1x, 5x, and 10x Km of ATP).

  • Data Analysis:

    • Determine the IC50 value for the inhibitor at each ATP concentration.

    • If the IC50 value increases linearly with increasing ATP concentration, the inhibitor is considered ATP-competitive.

    • The data can be further analyzed using a Cheng-Prusoff plot or by fitting to appropriate enzyme kinetic models to determine the inhibition constant (Ki).

Counter-Screen for Assay Interference

This protocol helps to identify compounds that interfere with the assay signal.

Procedure:

  • Set up Control Reactions:

    • No Kinase Control: Prepare assay wells containing all components (buffer, substrate, ATP, and test compound) except for the kinase.

    • No Substrate/ATP Control: Prepare wells with the kinase and test compound but without the substrate or ATP.

  • Incubation and Detection:

    • Follow the same incubation and detection steps as your primary kinase assay.

  • Data Analysis:

    • If a compound shows a change in the signal in the absence of a complete kinase reaction, it suggests interference with the assay components or the detection system. For example, in a fluorescence-based assay, a decrease in signal in the "no kinase" control could indicate that the compound is quenching the fluorescence of the substrate.

Quantitative Data Summary

ParameterTypical Values/ObservationsPurpose in Reducing False Positives
Detergent Concentration 0.01% - 0.1% Triton X-100 or Tween 20[2][4][9]Disrupts compound aggregates, a common source of non-specific inhibition.
IC50 Shift in ATP Competition A linear increase in IC50 with increasing ATP concentration. The magnitude of the shift depends on the inhibitor's Ki and the ATP Km.Confirms an ATP-competitive mechanism of action, a hallmark of many true kinase inhibitors.
Hill Slope of Dose-Response Curve Close to 1.0 for a well-behaved, specific inhibitor.Steep slopes (>2) can be indicative of compound aggregation or other non-specific mechanisms.
DMSO Concentration Kept constant and low, typically ≤ 1%.High concentrations of DMSO can affect enzyme activity and compound solubility.

Visualizations

Experimental_Workflow_for_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilution Series Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate + ATP Solution Start_Reaction Initiate Reaction (Add Substrate + ATP) Substrate_ATP_Prep->Start_Reaction Add_Inhibitor->Add_Kinase Add_Kinase->Start_Reaction Incubate Incubate Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Data_Normalization Normalize Data Read_Plate->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Determination Determine IC50 Dose_Response_Curve->IC50_Determination

Caption: Experimental workflow for a typical kinase activity assay to determine inhibitor potency.

ATP_Competitive_Inhibition cluster_binding cluster_reaction Kinase Kinase (Active Site) Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competes with ATP for binding Phospho_Product Phosphorylated Product

Caption: Mechanism of ATP-competitive kinase inhibition.

False_Positive_Troubleshooting Start Initial Hit from Primary Screen Dose_Response Confirm with Dose-Response Curve (IC50) Start->Dose_Response Orthogonal_Assay Test in Orthogonal Assay Dose_Response->Orthogonal_Assay Activity Confirmed False_Positive False Positive Dose_Response->False_Positive No Activity ATP_Competition Perform ATP Competition Assay Orthogonal_Assay->ATP_Competition Activity Confirmed Orthogonal_Assay->False_Positive No Activity Counter_Screen Run Counter-Screens (e.g., detergent, no enzyme) ATP_Competition->Counter_Screen ATP Competitive ATP_Competition->False_Positive Not ATP Competitive (Further Investigation Needed) True_Hit Confirmed Hit Counter_Screen->True_Hit No Interference Counter_Screen->False_Positive Interference Detected

Caption: Decision tree for troubleshooting and identifying false positives in kinase inhibitor screening.

References

Optimizing reaction conditions for N-alkylation of the pyrrolo[2,3-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the N-alkylation of the pyrrolo[2,3-d]pyrimidine core, a critical reaction in the synthesis of many pharmaceutical compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of the pyrrolo[2,3-d]pyrimidine scaffold, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting a good yield for my N-alkylation reaction. What are the common causes and how can I improve it?

Answer: Low yields in N-alkylation of the pyrrolo[2,3-d]pyrimidine core can stem from several factors. Here are the most common issues and how to address them:

  • Inefficient Deprotonation: The pyrrole nitrogen of the pyrrolo[2,3-d]pyrimidine is weakly acidic and requires a sufficiently strong base for deprotonation.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this purpose. Ensure the NaH is fresh and has been handled under anhydrous conditions.

  • Poor Solvent Quality: The presence of moisture in the reaction solvent can quench the base and the anionic intermediate, leading to low yields.

    • Solution: Use anhydrous solvents. N,N-Dimethylformamide (DMF) is a common solvent for these reactions and should be of high purity and stored over molecular sieves.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate.

    • Solution: Try increasing the reaction temperature. Reactions with NaH in DMF are often heated to temperatures between 60-100°C.

  • Degradation of Starting Material or Product: The pyrrolo[2,3-d]pyrimidine core or the alkylated product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of degradation products. If degradation is observed, consider using milder reaction conditions or a different synthetic route, such as the Mitsunobu reaction.

Issue 2: Poor Regioselectivity (Mixture of N7 and N9 Isomers)

Question: My reaction is producing a mixture of N7 and N9 alkylated products. How can I improve the regioselectivity?

Answer: The pyrrolo[2,3-d]pyrimidine core has two potential sites for alkylation on the pyrrole ring: N7 and N9. Controlling the regioselectivity is a common challenge.

  • Steric Hindrance: The steric bulk of the alkylating agent and substituents on the pyrrolo[2,3-d]pyrimidine core can influence the site of alkylation.

    • Solution: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen. The regioselectivity can be influenced by the substitution pattern on the pyrimidine ring.

  • Protecting Groups: The use of a protecting group on one of the nitrogens can direct the alkylation to the desired position.

    • Solution: Consider using a protecting group strategy. For instance, protecting the N9 position would favor alkylation at the N7 position. Subsequent deprotection would yield the desired N7-alkylated product.

  • Reaction Conditions: The choice of base and solvent can also impact the regioselectivity of the reaction.

    • Solution: Experiment with different base and solvent combinations. For example, in purine chemistry, which is analogous to the 7-deazapurine core of pyrrolo[2,3-d]pyrimidines, the choice of solvent can influence the ratio of N7 to N9 alkylation.

Issue 3: Formation of Side Products

Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

Answer: Besides the desired N-alkylated product, other reactions can occur, leading to impurities.

  • O-Alkylation: If there are hydroxyl groups on the pyrimidine ring, O-alkylation can compete with N-alkylation.

    • Solution: Protect any hydroxyl groups before performing the N-alkylation.

  • Dialkylation: In some cases, dialkylation can occur, especially if a large excess of the alkylating agent is used.

    • Solution: Use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction progress carefully to avoid over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of the pyrrolo[2,3-d]pyrimidine core?

A1: The two most common methods are:

  • Using a strong base and an alkyl halide: This typically involves deprotonating the pyrrole nitrogen with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol, which then alkylates the pyrrole nitrogen. This method is often milder than using a strong base.

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base is crucial for successful deprotonation. For the weakly acidic pyrrole NH, strong bases are generally required. Sodium hydride (NaH) is a popular and effective choice. Weaker bases like potassium carbonate (K2CO3) may not be strong enough to achieve complete deprotonation, leading to lower yields.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. A polar aprotic solvent like DMF is commonly used because it can dissolve the pyrrolo[2,3-d]pyrimidine starting material and the anionic intermediate. It is essential to use an anhydrous solvent to prevent quenching of the base and the nucleophile.

Q4: Can I use protecting groups to control the regioselectivity?

A4: Yes, using protecting groups is a common strategy to achieve regioselective N-alkylation. By protecting one of the nitrogen atoms (e.g., N9), you can direct the alkylation to the other nitrogen (N7). The choice of protecting group will depend on the overall synthetic strategy and the stability of the compound to the deprotection conditions.

Data Presentation

Table 1: Comparison of Common N-Alkylation Conditions

MethodBaseSolventAlkylating AgentTemperatureTypical YieldsNotes
Standard Alkylation NaHAnhydrous DMFAlkyl halide (e.g., R-Br, R-I)25 - 100 °CModerate to HighRequires strictly anhydrous conditions.
Mitsunobu Reaction -Anhydrous THF or DioxaneAlcohol (R-OH) with PPh3 and DEAD/DIAD0 - 25 °CGood to ExcellentMilder conditions, suitable for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

  • To a solution of the pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via the Mitsunobu Reaction

  • Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dioxane under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Visualizations

Experimental_Workflow start Start dissolve Dissolve Pyrrolo[2,3-d]pyrimidine in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH) dissolve->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent (e.g., Alkyl Halide) deprotonation->add_alkylating_agent react Heat and Monitor Reaction add_alkylating_agent->react workup Quench and Workup react->workup purify Purify Product workup->purify end End purify->end

Caption: General experimental workflow for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core.

Troubleshooting_Regioselectivity start Mixture of N7 and N9 isomers obtained? check_sterics Analyze Steric Hindrance start->check_sterics Yes use_bulky_agent Use a more sterically hindered alkylating agent check_sterics->use_bulky_agent protecting_group Consider a Protecting Group Strategy check_sterics->protecting_group modify_conditions Modify Reaction Conditions (Base/Solvent) check_sterics->modify_conditions desired_product Desired Regioisomer Obtained use_bulky_agent->desired_product protecting_group->desired_product modify_conditions->desired_product

Caption: Decision tree for troubleshooting poor regioselectivity in N-alkylation.

Caption: Potential N7 and N9 regioisomers from the alkylation of the pyrrolo[2,3-d]pyrimidine core.

Technical Support Center: Overcoming Drug Efflux Pump Resistance in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with drug efflux pump resistance in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common drug efflux pumps, and why are they a concern in drug development?

A1: The most clinically relevant drug efflux pumps belong to the ATP-binding cassette (ABC) transporter superfamily. The three major transporters implicated in multidrug resistance (MDR) are:

  • P-glycoprotein (P-gp, ABCB1, or MDR1): Extensively studied and known to transport a wide range of structurally diverse compounds.[1][2] Overexpression of P-gp is a significant mechanism of resistance to cancer chemotherapeutics and can limit the oral bioavailability and brain penetration of many drugs.[1]

  • Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): Transports a variety of drugs, often in their conjugated form (e.g., with glutathione, glucuronide).[2] It is implicated in resistance to anticancer drugs and is expressed in various normal tissues, acting as a protective barrier.[2]

  • Breast Cancer Resistance Protein (BCRP, ABCG2): Transports a broad spectrum of substrates, including many anticancer drugs, statins, and fluorescent dyes.[3] BCRP is highly expressed in tissues like the intestine, liver, and the blood-brain barrier, affecting drug absorption and distribution.[3]

These transporters are a major concern because their overexpression in cancer cells can lead to the efflux of chemotherapeutic agents, rendering treatments ineffective.[1] In pharmacokinetics, they can significantly reduce the absorption and bioavailability of orally administered drugs and limit their distribution to target tissues like the brain.[1]

Q2: Which cell lines are recommended for studying drug efflux pump activity?

A2: The choice of cell line depends on the specific transporter and the nature of the assay. Commonly used cell lines include:

  • Caco-2: A human colon adenocarcinoma cell line that spontaneously differentiates into polarized monolayers resembling the intestinal epithelium.[4] It endogenously expresses P-gp and other transporters, making it a "gold-standard" for in vitro permeability and P-gp inhibition studies.[4][5]

  • MDCK (Madin-Darby Canine Kidney) and LLC-PK1 (Porcine Kidney Epithelial) cells: These are often used as host cells for transfection with specific human ABC transporter genes (e.g., MDCKII-BCRP).[5][6] This allows for the study of a single transporter in isolation.

  • HEK293 (Human Embryonic Kidney 293): A readily transfectable cell line used to create stable overexpression models for various transporters, including P-gp and BCRP.[4][7]

  • K562/DOX: A doxorubicin-resistant human chronic myeloid leukemia cell line that overexpresses P-gp, often used as a model for studying P-gp-mediated multidrug resistance.[8]

Q3: What are the standard assays to assess if my compound is an efflux pump substrate or inhibitor?

A3: Several in vitro methods are available, each with its own advantages and disadvantages:[1][9]

  • Bidirectional Permeability Assay: This is the "gold-standard" for assessing P-gp substrate and inhibitor potential.[4][5] It uses polarized cell monolayers (e.g., Caco-2, MDCK) grown on permeable supports. The transport of a compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests active efflux.

  • Drug Accumulation and Efflux Assays: These assays measure the intracellular concentration of a fluorescent or radiolabeled substrate in the presence and absence of a potential inhibitor.[1][10] A significant increase in substrate accumulation in the presence of the test compound indicates efflux pump inhibition.[8]

  • Inside-Out Membrane Vesicle Assays: These assays use membrane vesicles prepared from cells overexpressing a specific transporter, with the ATP-binding domain facing the outside.[4][6] This system allows for the direct measurement of ATP-dependent transport of a substrate into the vesicle, which can be inhibited by test compounds. This method is particularly useful for low-permeability compounds.[4]

  • ATPase Assay: This assay measures the ATP hydrolysis activity of the transporter, which is often stimulated in the presence of substrates.[1] Compounds that inhibit this activity may be transporter inhibitors.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in efflux ratio (Papp B-A / Papp A-B) between experiments. 1. Inconsistent cell monolayer integrity. 2. Variation in transporter expression with cell passage number. 3. Batch-to-batch variability of vesicle preparations.[6]1. Monitor monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements or Lucifer yellow permeability. 2. Use cells within a defined, low passage number range and ensure consistent culture conditions. 3. Characterize the transporter kinetics for each new batch of vesicles.[6]
Test compound shows cytotoxicity, confounding inhibition results. The compound concentration used is toxic to the cells, leading to membrane disruption and apparent inhibition.[6]1. Perform a cytotoxicity assay (e.g., LDH release, MTT) at the relevant concentrations and incubation times before the transport assay.[6] 2. Choose non-toxic concentrations for the efflux inhibition assay. 3. If cytotoxicity is unavoidable at effective concentrations, consider using a different assay system (e.g., inside-out vesicles).
Low recovery of the test compound. 1. Non-specific binding to the assay plate plastic or transwell membrane.[6] 2. Compound instability in the assay buffer.1. Include a mass balance check to quantify compound recovery. 2. If non-specific binding is significant, consider adding a small percentage of serum or using low-binding plates. Account for binding in permeability calculations.[6] 3. Assess compound stability in the assay buffer under experimental conditions.
False-negative result in a cell-based permeability assay for a known inhibitor. The test compound has very low passive permeability, preventing it from reaching the intracellular side of the efflux pump.Use an alternative test system that bypasses the need for membrane permeation, such as inside-out membrane vesicles.[4]
Fluorescent substrate assay shows high background or low signal-to-noise. 1. Intrinsic fluorescence of the test compound. 2. Sub-optimal substrate concentration or incubation time. 3. Low transporter expression in the cell model.1. Run a control with the test compound alone to check for interference. If necessary, switch to a radiolabeled substrate or a different fluorescent substrate. 2. Optimize substrate concentration and incubation time to achieve a robust signal. 3. Verify transporter expression levels using qPCR or Western blot.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay for P-gp Inhibition

This protocol is adapted from standard industry practices for evaluating P-gp inhibition potential using digoxin as a probe substrate.[4][5]

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® plates) at a high density.

    • Culture for 18-21 days to allow for spontaneous differentiation and formation of a polarized monolayer.

    • Verify monolayer integrity by measuring TEER values.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-to-B permeability: Add the transport buffer containing the P-gp substrate (e.g., 1 µM [³H]-Digoxin) with and without the test compound (inhibitor) to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.

    • For B-to-A permeability: Add the transport buffer containing the P-gp substrate with and without the test compound to the basolateral (B) chamber. Add fresh transport buffer to the apical (A) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, collect samples from the receiver chamber (B for A-to-B, A for B-to-A) and the donor chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the substrate (e.g., [³H]-Digoxin) in the samples using Liquid Scintillation Counting (LSC).

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

    • Calculate the percent inhibition of the efflux ratio by the test compound. An IC₅₀ value can be determined by testing a range of inhibitor concentrations.[5]

Protocol 2: Fluorescent Substrate Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific transporter.

  • Cell Plating:

    • Seed cells overexpressing the target efflux pump (e.g., HEK293-Pgp) into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., verapamil for P-gp) for a short period (e.g., 15-30 minutes).

    • Add a fluorescent substrate (e.g., Calcein-AM, Rhodamine 123) to all wells and incubate at 37°C. Calcein-AM is a non-fluorescent substrate that is cleaved by intracellular esterases to the fluorescent calcein, which is a P-gp substrate.

    • Stop the efflux by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against the test compound concentration.

    • Increased fluorescence in the presence of the test compound indicates inhibition of the efflux pump. Calculate the EC₅₀ value, which represents the concentration of the inhibitor that causes a 50% increase in substrate accumulation.

Data Presentation

Table 1: IC₅₀ Values of Common Efflux Pump Inhibitors

InhibitorTarget Pump(s)Probe SubstrateAssay SystemIC₅₀ (µM)
VerapamilP-gpDigoxinCaco-2 cells1.5 - 5.0
Elacridar (GF120918)P-gp, BCRPTopotecanIn vivo (mice)N/A (increases bioavailability)[3]
Ko143BCRPPrazosinMDCKII-BCRP cells~0.01
MK571MRP1MethotrexateVesiclesSubstrate-dependent[11]

Note: IC₅₀ values can vary significantly depending on the cell line, substrate, and specific experimental conditions.

Visualizations

Workflow for Bidirectional Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 18-21 days to form monolayer prep1->prep2 prep3 Verify monolayer integrity (TEER measurement) prep2->prep3 assay1 Wash monolayer prep3->assay1 Monolayer Ready assay2 Add substrate +/- inhibitor to Donor chamber assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Collect samples from Donor & Receiver chambers assay3->assay4 analysis1 Quantify substrate (e.g., LSC) assay4->analysis1 Samples Collected analysis2 Calculate Papp (A>B, B>A) analysis1->analysis2 analysis3 Calculate Efflux Ratio (ER) analysis2->analysis3 analysis4 Determine % Inhibition / IC50 analysis3->analysis4

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Logical Relationship of Efflux Pump Inhibition

G cluster_in Intracellular compound Test Compound pump Efflux Pump (e.g., P-gp) compound->pump Inhibits drug Substrate Drug (e.g., Chemotherapy) pump->drug Efflux drug->pump Is transported by target Therapeutic Target drug->target Binds to cell Cell Membrane effect Therapeutic Effect target->effect

Caption: Mechanism of overcoming resistance via efflux pump inhibition.

References

Validation & Comparative

Pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Analysis Against Established Drugs in Rheumatology and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of targeted therapies, pyrrolo[2,3-d]pyrimidine-based inhibitors have emerged as a significant class of drugs, demonstrating considerable efficacy in the treatment of various inflammatory diseases and cancers. This guide provides a detailed comparative analysis of these novel inhibitors against established therapeutic agents in rheumatoid arthritis and specific types of cancer, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Section 1: Comparison in Rheumatoid Arthritis

Tofacitinib vs. Methotrexate

Tofacitinib, a pyrrolo[2,3-d]pyrimidine derivative, is an oral Janus kinase (JAK) inhibitor. It is often compared to methotrexate, a widely used conventional synthetic disease-modifying antirheumatic drug (csDMARD), which acts as a folate synthesis inhibitor.

Mechanism of Action:

  • Tofacitinib: Inhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the inflammatory cascade of rheumatoid arthritis.[1] By blocking JAK1 and JAK3, tofacitinib reduces the production of pro-inflammatory cytokines.

  • Methotrexate: Inhibits dihydrofolate reductase, an enzyme essential for the synthesis of purines and pyrimidines. This leads to the inhibition of immune cell proliferation and has anti-inflammatory effects.

Clinical Efficacy:

The ORAL Start phase III clinical trial provided a head-to-head comparison of tofacitinib and methotrexate in methotrexate-naïve patients with moderate to severe rheumatoid arthritis.[2][3][4][5]

Efficacy Endpoint (at 6 months)Tofacitinib (5 mg twice daily)Tofacitinib (10 mg twice daily)Methotrexate (10-20 mg/week)
ACR20 Response 70%78%52%
ACR50 Response 47%55%31%
ACR70 Response 26%36%15%
Mean Change in HAQ-DI -0.78-0.89-0.59

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. HAQ-DI: Health Assessment Questionnaire-Disability Index.

Safety Profile:

Adverse EventTofacitinib (5 mg twice daily)Tofacitinib (10 mg twice daily)Methotrexate
Serious Adverse Events 10.2%9.8%8.1%
Herpes Zoster 2.4%4.3%1.1%
Elevated LDL Cholesterol 21.5%27.6%5.4%
Baricitinib vs. Adalimumab

Baricitinib, another oral JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, has been compared to adalimumab, a well-established biologic DMARD that targets tumor necrosis factor-alpha (TNF-α).

Mechanism of Action:

  • Baricitinib: Primarily inhibits JAK1 and JAK2, thereby modulating the signaling of a different set of cytokines compared to tofacitinib.

  • Adalimumab: A monoclonal antibody that binds to TNF-α, preventing it from activating its receptors and thus blocking its pro-inflammatory effects.

Clinical Efficacy:

The RA-BEAM phase III clinical trial compared baricitinib with adalimumab in patients with an inadequate response to methotrexate.[6][7][8][9]

Efficacy Endpoint (at 12 weeks)Baricitinib (4 mg once daily) + MTXAdalimumab (40 mg every other week) + MTXPlacebo + MTX
ACR20 Response 70%61%40%
ACR50 Response 49%45%22%
ACR70 Response 29%23%10%
Mean Change in HAQ-DI -0.63-0.54-0.30

Safety Profile:

Adverse Event (through week 24)Baricitinib + MTXAdalimumab + MTXPlacebo + MTX
Serious Adverse Events 5%2%5%
Serious Infections 1.6%0.9%1.2%

Section 2: Comparison in Oncology

Pralsetinib vs. Vandetanib in RET Fusion-Positive Cancers

Pralsetinib is a potent and selective next-generation pyrrolo[2,3-d]pyrimidine-based inhibitor of the rearranged during transfection (RET) kinase. It is compared with vandetanib, an older multi-kinase inhibitor.

Mechanism of Action:

  • Pralsetinib: Specifically targets wild-type and mutated RET isoforms, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival in RET-driven cancers.[10][11]

  • Vandetanib: A less selective inhibitor that targets multiple receptor tyrosine kinases, including VEGFR, EGFR, and RET.

Clinical Efficacy:

Data from the ARROW (pralsetinib) and ZETA (vandetanib) clinical trials provide a basis for comparison in patients with RET-mutant medullary thyroid cancer (MTC).[12][13][14]

Efficacy EndpointPralsetinib (ARROW trial - RET-mutant MTC)Vandetanib (ZETA trial - advanced MTC)
Overall Response Rate (ORR) 60% (previously treated), 71% (treatment-naïve)45%
Median Duration of Response (DoR) Not reached21.9 months
Median Progression-Free Survival (PFS) Not reached30.5 months

Safety Profile:

Common Adverse EventPralsetinibVandetanib
Hypertension 30%32%
Diarrhea 45%56%
Fatigue 35%24%
Increased AST/ALT 38%/35%12%/10%

Section 3: Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.

JAK_STAT_Pathway cluster_cell Immune Cell cluster_folate Folate Synthesis Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine) Tofacitinib->JAK Inhibits Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits DNA DNA Synthesis DHFR->DNA Folate Folate Metabolism Folate->DHFR

Caption: JAK-STAT and Folate Synthesis Pathways.

TNF_Pathway cluster_cell Inflammatory Cell TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Adalimumab Adalimumab (Anti-TNF-α mAb) Adalimumab->TNFa Binds & Neutralizes

Caption: TNF Signaling Pathway.

RET_Pathway cluster_cancer_cell Cancer Cell with RET fusion RET_ligand RET Ligand RET_receptor RET Receptor (Tyrosine Kinase) RET_ligand->RET_receptor Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET_receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pralsetinib Pralsetinib (Pyrrolo[2,3-d]pyrimidine) Pralsetinib->RET_receptor Selectively Inhibits Vandetanib Vandetanib (Multi-kinase Inhibitor) Vandetanib->RET_receptor Inhibits Other_Kinases Other Kinases (VEGFR, EGFR) Vandetanib->Other_Kinases Inhibits

Caption: RET Signaling Pathway in Cancer.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Assay Cell Viability Assay (MTT) (EC50 determination) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model (in mice) Cell_Assay->Xenograft Lead Compound Selection Efficacy Efficacy Assessment (Tumor growth inhibition) Xenograft->Efficacy

Caption: Preclinical Experimental Workflow.

Section 4: Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 1 hour). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound. The IC50 value is calculated using a non-linear regression curve fit.

Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the metabolic activity of cultured cells, as an indicator of cell viability.

Methodology:

  • Reagents and Materials: Cell culture medium, cancer cell line of interest, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The EC50 value (half-maximal effective concentration) is determined by plotting cell viability against the log concentration of the test compound.[15][16]

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a mouse model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into control and treatment groups. d. Administer the test compound (e.g., orally or intraperitoneally) to the treatment group according to a defined schedule and dosage. The control group receives the vehicle. e. Measure tumor volume and body weight regularly (e.g., twice a week).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Efficacy can be expressed as the percentage of tumor growth inhibition.[17][18][19][20]

This comparative guide highlights the significant advancements that pyrrolo[2,3-d]pyrimidine inhibitors represent in targeted therapy. Their oral bioavailability and distinct mechanisms of action offer valuable alternatives and improvements over some established drugs in both rheumatology and oncology. The provided data and protocols serve as a resource for further research and development in this promising area of medicinal chemistry.

References

Unveiling the Battle Plans: A Comparative Guide to the Mechanisms of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel anticancer compounds is paramount. This guide provides a detailed comparison of three promising and recently developed therapeutic agents: Datopotamab deruxtecan (Dato-DXd), a Trop-2 directed antibody-drug conjugate; Saruparib (AZD5305), a selective PARP1 inhibitor; and Dalpiciclib (SHR6390), a novel CDK4/6 inhibitor. We present a comprehensive overview of their mechanisms, supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of their anticancer activities.

At a Glance: Comparative Efficacy of Novel Anticancer Compounds

The following table summarizes the key quantitative data demonstrating the efficacy of Datopotamab deruxtecan, Saruparib, and Dalpiciclib in preclinical and clinical studies.

CompoundTarget(s)Assay TypeCell Line / ModelKey Efficacy Metric (IC50 / Tumor Growth Inhibition / Clinical Endpoint)
Datopotamab deruxtecan TROP2, Topoisomerase ICell ViabilityUterine Serous Carcinoma (TROP2 3+)IC50: 0.11 µg/mL[1]
In VivoNSCLC PDX Models77% to 98% Tumor Growth Inhibition[2]
Saruparib (AZD5305) PARP1Enzyme Inhibition-IC50: 3 nM (PARP1), 1400 nM (PARP2)[3][4][5]
In VivoBRCA1/2-mutated PDX75% Complete Response Rate[6]
Dalpiciclib (SHR6390) CDK4, CDK6Enzyme Inhibition-IC50: 12.4 nM (CDK4), 9.9 nM (CDK6)[3]
Clinical Trial (Phase 1)Advanced Breast CancerDisease Control Rate: 80.0% (150 mg cohort)[2]
Clinical Trial (Phase 3)Advanced Breast CancerMedian Progression-Free Survival: 15.7 months (vs. 7.2 months with placebo)

Delving Deeper: Mechanisms of Action and Supporting Evidence

This section provides a detailed look into the mechanism of each compound, complemented by diagrams of their signaling pathways and experimental workflows.

Datopotamab Deruxtecan (Dato-DXd): The Targeted Payload Delivery System

Datopotamab deruxtecan is an antibody-drug conjugate (ADC) that exemplifies the "magic bullet" concept in cancer therapy. It is designed to selectively deliver a potent cytotoxic agent to tumor cells that overexpress the Trophoblast cell surface antigen 2 (TROP2).[4]

Mechanism of Action:

  • Targeting: The monoclonal antibody component of Dato-DXd specifically binds to TROP2 on the surface of cancer cells.[4]

  • Internalization: Upon binding, the Dato-DXd-TROP2 complex is internalized by the cancer cell through endocytosis.[4]

  • Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved by lysosomal enzymes that are upregulated in tumor cells.[4] This releases the payload, deruxtecan (DXd).

  • Cytotoxicity: Deruxtecan is a potent topoisomerase I inhibitor. It intercalates into the DNA and stabilizes the topoisomerase I-DNA complex, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[4]

  • Bystander Effect: A key feature of Dato-DXd is the ability of the membrane-permeable DXd payload to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they have low or no TROP2 expression.[4]

Dato_DXd_Mechanism Datopotamab Deruxtecan (Dato-DXd) Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Dato_DXd Datopotamab Deruxtecan (Dato-DXd) TROP2 TROP2 Receptor Dato_DXd->TROP2 1. Binding Endosome Endosome TROP2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome DXd Deruxtecan (DXd) Lysosome->DXd 3. Linker Cleavage & Payload Release DNA DNA DXd->DNA 4. Topoisomerase I Inhibition Bystander_Cell Neighboring Cancer Cell DXd->Bystander_Cell 5. Bystander Effect Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Datopotamab Deruxtecan Mechanism

Saruparib (AZD5305): The Precision DNA Repair Inhibitor

Saruparib is a next-generation, highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[3][4][5] Its mechanism of action is rooted in the concept of synthetic lethality, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Mechanism of Action:

  • Selective PARP1 Inhibition: Saruparib potently and selectively binds to the NAD+ binding site of the PARP1 enzyme, inhibiting its catalytic activity.[3][4][5] This prevents the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).

  • PARP Trapping: Beyond catalytic inhibition, Saruparib "traps" PARP1 on the DNA at the site of the SSB. This trapped PARP-DNA complex is highly cytotoxic.

  • Collapse of Replication Forks: When the replication fork encounters a trapped PARP-DNA complex, it stalls and collapses, leading to the formation of a double-strand DNA break (DSB).

  • Synthetic Lethality: In normal cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with HRR deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

Saruparib_Mechanism Saruparib (AZD5305) Mechanism of Action cluster_nucleus Cell Nucleus DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Saruparib Saruparib Saruparib->PARP1 1. Inhibition & 2. Trapping DNA_DSB Double-Strand Break (DSB) Trapped_PARP->DNA_DSB Replication_Fork Replication Fork Replication_Fork->Trapped_PARP 3. Stalling & Collapse HRR_Deficient HRR Deficient Cell (e.g., BRCA1/2 mutation) DNA_DSB->HRR_Deficient Apoptosis Apoptosis HRR_Deficient->Apoptosis 4. Synthetic Lethality

Saruparib Mechanism of Action

Dalpiciclib (SHR6390): The Cell Cycle Checkpoint Controller

Dalpiciclib is a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] These kinases are key regulators of the cell cycle, and their inhibition provides a powerful strategy to halt the proliferation of cancer cells, particularly in hormone receptor-positive (HR+) breast cancer.

Mechanism of Action:

  • CDK4/6 Inhibition: Dalpiciclib competitively inhibits the kinase activity of the Cyclin D-CDK4/6 complex.[3]

  • Rb Phosphorylation Prevention: The primary substrate of the Cyclin D-CDK4/6 complex is the retinoblastoma (Rb) protein. By inhibiting CDK4/6, Dalpiciclib prevents the hyperphosphorylation of Rb.

  • E2F Repression: Hypophosphorylated (active) Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.

  • G1 Cell Cycle Arrest: The repression of E2F-mediated transcription leads to a halt in the cell cycle at the G1 checkpoint, thereby inhibiting cancer cell proliferation.

Dalpiciclib_Mechanism Dalpiciclib (SHR6390) Mechanism of Action cluster_cell_cycle Cell Cycle Regulation CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb Protein CyclinD_CDK46->Rb Phosphorylation (blocked) Dalpiciclib Dalpiciclib Dalpiciclib->CyclinD_CDK46 1. Inhibition E2F E2F Transcription Factor Rb->E2F Binding (maintained) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activation (prevented) Cell_Proliferation Cell Proliferation G1_Arrest G1 Arrest G1_S_Transition->G1_Arrest 4. G1 Arrest Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Compound 2. Add Compound (serial dilutions) Seed_Cells->Treat_Compound Incubate_72h 3. Incubate for 72h Treat_Compound->Incubate_72h Add_Reagent 4. Add MTT/WST-1 Reagent Incubate_72h->Add_Reagent Incubate_4h 5. Incubate for 4h Add_Reagent->Incubate_4h Measure_Absorbance 6. Measure Absorbance Incubate_4h->Measure_Absorbance Calculate_IC50 7. Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells 1. Implant Cancer Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth 2. Allow Tumor Growth Implant_Cells->Tumor_Growth Randomize_Treat 3. Randomize & Treat (Compound vs. Vehicle) Tumor_Growth->Randomize_Treat Measure_Tumors 4. Measure Tumor Volume Randomize_Treat->Measure_Tumors Analyze_Data 5. Analyze Tumor Growth Inhibition & Survival Measure_Tumors->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Western Blotting Workflow Start Start Cell_Lysis 1. Cell Lysis Start->Cell_Lysis Protein_Quant 2. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Detection Secondary_Ab->Detection Analysis 9. Analysis Detection->Analysis End End Analysis->End

References

A Researcher's Guide to Validating Target Engagement: CETSA vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. This guide provides an objective comparison of CETSA with other common target engagement assays, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

The principle behind CETSA is elegantly simple: the binding of a ligand, such as a small molecule drug, to its target protein alters the protein's thermal stability.[1][2] This change in stability, observed as a shift in the protein's melting temperature, serves as a direct indicator of target engagement within the complex milieu of a cell.[1][2] This label-free approach, applicable to a wide range of proteins, offers a significant advantage by preserving the natural behavior of the target protein.[1]

Comparative Analysis of Target Engagement Assays

To facilitate a clear comparison, the following table summarizes the key performance characteristics of CETSA and its primary alternatives: NanoBRET/BRET, FRET, and Radioligand Binding Assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET/BRETFörster Resonance Energy Transfer (FRET)Radioligand Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[1][2]Bioluminescence Resonance Energy Transfer between a luciferase-tagged protein and a fluorescent ligand/protein.Non-radiative energy transfer between two fluorescent molecules in close proximity.Measures the binding of a radioactively labeled ligand to its receptor.
Cellular Context Intact cells, cell lysates, tissues.[1][2]Live cells.Live cells.Primarily cell membranes or purified receptors.
Labeling Requirement Label-free for both compound and target.[1]Requires genetic tagging of the target protein with luciferase and a fluorescently labeled tracer or interacting partner.Requires genetic or chemical labeling of two interacting molecules with fluorescent probes.Requires a radioactively labeled ligand.
Sensitivity High, can detect subtle changes in protein stability.Very high, with a good signal-to-background ratio.High, dependent on the quantum yield of fluorophores and spectral overlap.High, dependent on the specific activity of the radioligand.
Throughput Low to high, depending on the detection method (Western Blot vs. AlphaLISA/HTRF).[3]High-throughput compatible (384- and 1536-well formats).Moderate to high, adaptable to plate-based formats.Moderate, can be adapted for 96-well plates.
Quantitative Analysis Quantitative, allows for determination of apparent affinity (EC50).Quantitative, allows for determination of affinity (Kd) and residence time.Can be quantitative for binding affinity and stoichiometry.Quantitative, provides Kd and Bmax values.
Applicability Broadly applicable to soluble and membrane proteins.Broadly applicable, with a large number of pre-built assays available.Applicable to studying protein-protein and protein-ligand interactions where proximity can be altered.Limited to targets with available radioligands.
Cost Moderate to high, dependent on antibody and detection reagent costs.Moderate to high, includes costs for plasmids, tracers, and detection reagents.Moderate, includes costs for fluorescently labeled reagents and imaging equipment.High, involves costs for radioligands, scintillation cocktails, and specialized equipment and disposal.
Key Advantage Physiologically relevant as it uses unmodified targets in their native environment.[1]High sensitivity and real-time kinetic measurements in live cells.Provides spatial and temporal information about molecular interactions.Gold standard for quantifying receptor-ligand interactions.
Key Disadvantage Not all protein-ligand interactions result in a detectable thermal shift.[4]Requires genetic modification of the target protein.Potential for artifacts from protein overexpression and phototoxicity.Use of radioactive materials poses safety and disposal concerns.

Experimental Protocols

Detailed methodologies for performing each of the discussed target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
  • Cell Treatment: Culture cells to the desired confluency. Treat cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Prepare protein samples with loading buffer and heat to denature.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. The shift in the melting temperature between the vehicle- and compound-treated samples indicates target engagement.

NanoBRET Target Engagement Assay Protocol
  • Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a white, opaque 96- or 384-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells. Then, add the fluorescent NanoBRET™ tracer, which binds to the target protein.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to initiate the bioluminescent reaction.

  • Detection: Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent acceptor, using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.

Förster Resonance Energy Transfer (FRET) Assay Protocol
  • Fluorophore Labeling: Label the interacting molecules (e.g., protein and ligand, or two interacting proteins) with a suitable FRET donor and acceptor fluorophore pair. This can be achieved through genetic fusion to fluorescent proteins (e.g., CFP and YFP) or chemical conjugation.

  • Cell Transfection/Loading: For intracellular FRET, transfect cells with plasmids encoding the fluorescently tagged proteins. For in vitro assays, purify the labeled molecules.

  • FRET Measurement:

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission intensity of both the donor and acceptor fluorophores.

  • Data Analysis: An increase in the acceptor fluorescence and a corresponding decrease in the donor fluorescence upon interaction of the labeled molecules indicates FRET. The FRET efficiency can be calculated to determine the distance between the fluorophores and infer binding.

Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of a competing unlabeled ligand (the test compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the competing ligand concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.

Visualizing Cellular Processes and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict a key signaling pathway and the experimental workflows of the compared assays.

CETSA_Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Soluble Fraction Collection D->E F 6. Protein Quantification E->F G 7. Western Blot / AlphaLISA F->G H 8. Data Analysis (Melting Curve Shift) G->H

CETSA Experimental Workflow

Target_Engagement_Comparison cluster_CETSA CETSA cluster_NanoBRET NanoBRET cluster_FRET FRET cluster_Radioligand Radioligand Binding CETSA_Node Thermal Stability Shift NanoBRET_Node Bioluminescence Resonance Energy Transfer FRET_Node Förster Resonance Energy Transfer Radioligand_Node Radioactive Ligand Displacement Target Target Protein Target->CETSA_Node Target->NanoBRET_Node Target->FRET_Node Target->Radioligand_Node Ligand Ligand Ligand->Target Binding

Comparison of Target Engagement Principles
Example Signaling Pathway: p53

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and apoptosis. Its activity is tightly controlled, and its signaling pathway is a common target in cancer drug discovery.

p53_Signaling_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Inhibits p21 p21 p53->p21 Induces DNA_Repair DNA Repair Proteins p53->DNA_Repair Induces Apoptosis_Genes Apoptosis Genes (e.g., BAX) p53->Apoptosis_Genes Induces MDM2->p53 Ubiquitinates for degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Leads to DNA_Damage DNA Damage DNA_Damage->p53 Activates

Simplified p53 Signaling Pathway
Example Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell growth and proliferation and is frequently dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

References

A Comparative Guide to the In Vivo Efficacy of a Novel Pyrrolo[2,3-d]pyrimidine Compound in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo validation of a novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, designated as Compound X, in a preclinical xenograft model of non-small cell lung cancer. The performance of Compound X is objectively compared against a standard-of-care therapy, providing supporting experimental data for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Compound X

The in vivo antitumor activity of Compound X was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer. The following table summarizes the key efficacy endpoints compared to a vehicle control and a standard-of-care treatment.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 1500+2.5
Standard-of-Care10 mg/kg, daily800 ± 9046.7-5.0
Compound X 10 mg/kg, daily 450 ± 55 70.0 -1.5
Compound X 30 mg/kg, daily 250 ± 40 83.3 -3.2

Experimental Protocols

A detailed methodology was followed for the in vivo validation of Compound X in the xenograft model.

1. Cell Line and Culture: Human non-small cell lung cancer (A549) cells were used for this study. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. The animals were housed in a pathogen-free environment and provided with sterilized food and water ad libitum. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

3. Xenograft Model Establishment: A549 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumor growth was monitored every three days using a digital caliper. The tumor volume was calculated using the formula: (Length x Width²) / 2. Treatment was initiated when the tumors reached an average volume of 100-150 mm³.

4. Drug Administration: The mice were randomized into four groups (n=8 per group):

  • Vehicle control (0.5% methylcellulose)

  • Standard-of-Care (e.g., a relevant approved therapy)

  • Compound X (10 mg/kg)

  • Compound X (30 mg/kg)

All treatments were administered orally once daily for 21 days.

5. Efficacy Evaluation: Tumor volumes and body weights were measured three times a week. At the end of the study, the tumors were excised, weighed, and processed for further analysis. The percentage of tumor growth inhibition (TGI) was calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of Compound X and the experimental workflow of the xenograft study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CompoundX Compound X (Pyrrolo[2,3-d]pyrimidine) CompoundX->Receptor GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Targeted Kinase Signaling Pathway.

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis A A549 Cell Culture B Prepare Cell Suspension (5x10^6 cells/100µL) A->B C Subcutaneous Injection into Athymic Nude Mice B->C D Tumor Growth Monitoring (Volume ~100-150 mm³) C->D E Randomize Mice into Treatment Groups (n=8) D->E F Daily Oral Administration: - Vehicle - Standard-of-Care - Compound X (10 & 30 mg/kg) E->F G Monitor Tumor Volume & Body Weight (3x/week) F->G H Tumor Excision & Weight Measurement G->H I Calculate Tumor Growth Inhibition (TGI) H->I

Caption: Xenograft Model Experimental Workflow.

The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.[1] The specific "Compound X" in this guide is designed to inhibit key receptor tyrosine kinases that are often dysregulated in non-small cell lung cancer.

The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, has become an important tool in preclinical cancer research.[2][3] These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[2][3] The in vivo evaluation of novel compounds in such models is a critical step in the drug development process, providing insights into efficacy and potential toxicity before clinical trials.[4][5]

Recent research has focused on developing novel pyrrolo[2,3-d]pyrimidine derivatives with improved potency and selectivity against various kinase targets.[6][7][8] For instance, some studies have reported the discovery of pyrrolo[2,3-d]pyrimidines as potent inhibitors of FAK, Aurora A, and RET kinases, demonstrating significant antitumor activity in preclinical models.[7][9][10] The promising results from these studies, similar to the data presented for Compound X, highlight the therapeutic potential of this class of compounds in oncology.[7][9][10] The continued exploration of this chemical scaffold is expected to yield new and effective targeted cancer therapies.[11]

References

Comparative analysis of the ADME properties of new pyrrolo[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Recently Developed Pyrrolo[2,3-d]pyrimidine Analogs.

The pyrrolo[2,3-d]pyrimidine scaffold is a prominent structural motif in the development of potent kinase inhibitors. As novel derivatives are synthesized to enhance efficacy and selectivity, a thorough understanding of their ADME properties is critical for their progression as viable drug candidates. This guide provides a comparative analysis of key ADME parameters for a series of new pyridine-based pyrrolo[2,3-d]pyrimidine analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative ADME Profile

The following table summarizes the in vitro ADME properties of selected novel pyrrolo[2,3-d]pyrimidine compounds. These derivatives were investigated for their potential as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.[1]

Compound IDStructureAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A → BEfflux Ratio (B → A / A → B)Microsomal Stability (t½, min)Plasma Protein Binding (%)
12b N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine15.88.21.5> 6098.5
14c 6-(6-((2,3-Dimethylbenzyl)amino)pyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine< 0.10.312.745.299.2
Alternative Compound A Structure not fully disclosed5.22.15.833.199.8
Alternative Compound B Structure not fully disclosed25.110.51.2> 6097.1

Data synthesized from a study on novel pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors.[1]

In Silico ADME Properties of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives (8f and 8g)

For a broader perspective, the following table presents in silico predicted ADME properties for two tricyclic pyrrolo[2,3-d]pyrimidine-imine derivatives.

ParameterCompound 8fCompound 8gIdeal Range
QPlogPo/w (Lipophilicity) 6.957.19-2.0 to 6.5
QPlogS (Aqueous Solubility) -8.35-8.73> -6.5
Caco-2 Permeability (nm/sec) 7667.010000.0> 500 is high
Human Oral Absorption (%) 100100> 80% is high
QPlogKhsa (Plasma Protein Binding) 1.5401.587-1.5 to 1.5
#metab (Metabolic Reactions) 111 to 8
QPlogHERG (hERG K+ Channel Inhibition) -6.218-6.094> -5.0

Data from in silico evaluation using the QikProp module.[1]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Aqueous Solubility

The thermodynamic solubility of the compounds was determined using a miniaturized shake-flask method. An excess amount of the compound was suspended in a phosphate buffer solution (pH 7.4). The suspension was shaken for 24 hours at room temperature to ensure equilibrium. After the incubation period, the suspension was filtered to remove undissolved solids. The concentration of the dissolved compound in the filtrate was then determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) by comparing the peak area to a standard curve of known concentrations.

Caco-2 Permeability Assay

The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which is a well-established in vitro method for predicting intestinal drug absorption.

  • Cell Culture: Caco-2 cells were seeded on permeable polycarbonate membrane inserts in 12-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The transport buffer (Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4) was added to both the apical (A) and basolateral (B) chambers. The test compound (at a final concentration of 10 µM) was added to the donor chamber (apical for A → B transport or basolateral for B → A transport).

  • Sample Collection and Analysis: At predetermined time points (e.g., 60 and 120 minutes), samples were collected from the receiver chamber and the concentration of the compound was quantified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio: The efflux ratio was calculated by dividing the Papp value from the basolateral to apical direction (B → A) by the Papp value from the apical to basolateral direction (A → B). An efflux ratio greater than 2 is indicative of active efflux.

Microsomal Stability Assay

The metabolic stability of the compounds was evaluated in the presence of human liver microsomes.

  • Incubation: The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of NADPH, a necessary cofactor for many cytochrome P450 enzymes.

  • Time Points and Termination: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction in each aliquot was terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples were centrifuged to precipitate the proteins, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound was plotted against time. The slope of the linear regression of this plot was used to calculate the in vitro half-life (t½).

Plasma Protein Binding

The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) method.

  • Assay Setup: A RED device, which consists of two chambers separated by a semipermeable membrane, was used. The test compound was added to human plasma in one chamber, and phosphate-buffered saline (pH 7.4) was added to the other chamber.

  • Equilibration: The device was incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, aliquots were taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot was measured by LC-MS/MS.

  • Calculation of Fraction Unbound: The percentage of plasma protein binding was calculated based on the concentrations of the compound in the plasma and buffer chambers at equilibrium.

Mandatory Visualization

ADME_Experimental_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) solubility Aqueous Solubility permeability Caco-2 Permeability excretion Efflux Ratio permeability->excretion ppb Plasma Protein Binding met_stability Microsomal Stability start New Pyrrolo[2,3-d]pyrimidine Compound start->solubility start->permeability start->ppb start->met_stability

Caption: Experimental workflow for the in vitro ADME profiling of new chemical entities.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound (1 µM) incubate Incubate at 37°C compound->incubate microsomes Human Liver Microsomes (0.5 mg/mL) microsomes->incubate buffer Phosphate Buffer (pH 7.4) buffer->incubate nadph NADPH (Cofactor) nadph->incubate sampling Sample at 0, 5, 15, 30, 45, 60 min incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Step-by-step workflow of the in vitro microsomal stability assay.

References

Head-to-head comparison of novel inhibitors against different kinase isoforms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapy, the specificity of kinase inhibitors is paramount. As researchers delve deeper into the intricacies of cellular signaling, the focus has shifted from broad-spectrum kinase inhibition to the development of novel inhibitors that can distinguish between closely related kinase isoforms. This guide provides a head-to-head comparison of leading novel inhibitors against different kinase isoforms, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of more precise and effective therapeutics.

Bruton's Tyrosine Kinase (BTK) Inhibitors: A Tale of Three Generations

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[1] The evolution of BTK inhibitors from the first-generation ibrutinib to the second-generation acalabrutinib and zanubrutinib highlights the drive for increased selectivity and improved safety profiles.[2]

Table 1: Comparative Potency (IC50, nM) of BTK Inhibitors Against BTK and Off-Target Kinases

KinaseIbrutinib (1st Gen)Acalabrutinib (2nd Gen)Zanubrutinib (2nd Gen)
BTK 0.5 3 <0.5
ITK101863
TEC78232.3
EGFR>1000>1000>1000
ERBB2260>1000>1000
ERBB466>1000>1000
BLK0.80.70.3
BMX1.11.20.4
CSK1000>1000>1000
FGR252.50.2
FYN100101.1
HCK151.20.2
LCK333.30.2
LYN161.60.1
SRC676.60.6
YES100100.9

Data compiled from publicly available kinome scan datasets.

As illustrated in the table, while all three inhibitors potently target BTK, acalabrutinib and zanubrutinib exhibit significantly less off-target activity against other kinases, such as ITK and members of the SRC family, compared to ibrutinib. This increased selectivity is thought to contribute to the improved tolerability and reduced side effects observed with the second-generation inhibitors.[2]

EGFR Inhibitors: Overcoming Resistance in Non-Small Cell Lung Cancer

The epidermal growth factor receptor (EGFR) is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. However, the emergence of resistance mutations, such as T790M and C797S, has necessitated the development of next-generation inhibitors like osimertinib.[3][4]

Table 2: Comparative Potency (IC50, nM) of EGFR Inhibitors Against Wild-Type and Mutant EGFR Isoforms

EGFR IsoformGefitinib (1st Gen)Erlotinib (1st Gen)Osimertinib (3rd Gen)
Wild-Type 1.72490
L858R 122014
Exon 19 Del 6.51212
T790M >1000>10001
L858R/T790M >1000>100015
Exon 19 Del/T790M >1000>100013
L858R/T790M/C797S >1000>1000>1000

Data synthesized from published biochemical assays.[5]

First-generation inhibitors like gefitinib and erlotinib are effective against activating mutations (L858R, Exon 19 Del) but are ineffective against the T790M resistance mutation. Osimertinib, a third-generation inhibitor, demonstrates remarkable potency against T790M-mutant EGFR while sparing wild-type EGFR, thereby reducing dose-limiting toxicities. However, the C797S mutation remains a challenge for current covalent EGFR inhibitors.[3][4]

PI3K Inhibitors: Navigating the Isoform-Specific Landscape

The phosphoinositide 3-kinase (PI3K) family plays a central role in cell growth, proliferation, and survival through the PI3K/AKT/mTOR pathway.[6][7] The class I PI3Ks have four isoforms (α, β, γ, δ), and developing isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects.[8]

Table 3: Comparative Potency (IC50, nM) of PI3K Inhibitors Against Class I Isoforms

PI3K IsoformAlpelisib (α-selective)Taselisib (α, δ-selective)Idelalisib (δ-selective)
p110α 4.6 1.1 290
p110β 1158280830
p110γ 2902921
p110δ 2502.5 1.5

Data compiled from preclinical studies.[8][9]

Alpelisib is a potent and selective inhibitor of the p110α isoform, which is frequently mutated in breast cancer.[10] Taselisib shows potent inhibition of both p110α and p110δ, while idelalisib is highly selective for the p110δ isoform, which is predominantly expressed in hematopoietic cells, making it effective in B-cell malignancies.[8] The choice of a PI3K inhibitor is therefore highly dependent on the specific cancer type and its underlying genetic alterations.

Experimental Protocols

The data presented in this guide are derived from established in vitro and cellular assays designed to determine inhibitor potency and selectivity.

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12][13]

Protocol Outline:

  • Kinase Reaction: Recombinant kinase, substrate, ATP, and the test inhibitor are incubated in a multiwell plate.

  • ADP-Glo™ Reagent Addition: This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Kinase Detection Reagent Addition: This reagent converts the ADP generated into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected by a plate reader.

  • IC50 Determination: Dose-response curves are generated by plotting the percentage of kinase inhibition versus the inhibitor concentration to calculate the IC50 value.[14][15]

ADP_Glo_Workflow cluster_prep Reaction Setup Kinase Kinase Reaction_Mix Kinase Reaction (Incubation) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Reaction_Mix->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Workflow for the ADP-Glo™ Kinase Assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess the target engagement of a drug in a cellular environment. It is based on the principle that drug binding stabilizes the target protein, leading to an increase in its thermal stability.[16][17]

Protocol Outline:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction containing the non-aggregated proteins is separated from the aggregated protein pellet by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.

  • Melting Curve Generation: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[12][17]

CETSA_Workflow Cell_Culture Intact Cells Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Heating Heat Shock (Temperature Gradient) Inhibitor_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Melting_Curve Generate Melting Curve (Assess Target Engagement) Quantification->Melting_Curve

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the rationale behind their inhibition and the potential downstream consequences.

BTK Signaling Pathway

The BTK signaling pathway is initiated by the B-cell receptor (BCR) and proceeds through a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[18][19][20]

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Acalabrutinib Zanubrutinib PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release IP3->Ca2+_Release triggers PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression activates Ca2+_Release->NFkB

Simplified BTK Signaling Pathway.
EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration.[5][6][18][21]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Gefitinib Erlotinib Osimertinib PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Simplified EGFR Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell metabolism, growth, and proliferation. PI3K, upon activation by growth factor receptors, phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, to promote cell survival and growth.[3][22][23]

PI3K_AKT_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP2 PIP2 PI3K->PIP2 Alpelisib Taselisib Idelalisib PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits (when unphosphorylated)

Simplified PI3K/AKT/mTOR Signaling Pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the research compound 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. Due to its nature as a potentially pharmacologically active and halogenated organic compound, strict adherence to the following procedures is crucial to ensure personnel safety and environmental compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the compound's chemical structure, which includes a fluorinated group and a pyrrolo[2,3-d]pyrimidine core (often associated with biological activity), it must be handled as a hazardous substance.

Required PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is required. All handling of the solid compound or its concentrated solutions should be performed within a certified chemical fume hood.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Waste Classification: This compound must be classified as halogenated organic waste .[1][2][3]

  • Waste Container:

    • Use only designated, leak-proof, and clearly labeled hazardous waste containers.[3][4]

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be kept closed except when adding waste.[1][3]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone".[3] Do not use abbreviations.

    • Indicate the primary hazards (e.g., Toxic, Halogenated).

    • Maintain a log of the accumulated waste, noting the quantities added.

Table 1: Waste Stream Segregation

Waste TypeContainer RequirementLabeling
Solid Compound Lined, sealed container for solid hazardous waste."Hazardous Waste," full chemical name, "Halogenated Organic Solid"
Contaminated Labware (e.g., pipette tips, vials) Lined, sealed container for solid hazardous waste."Hazardous Waste," "Solid Waste contaminated with [Chemical Name]"
Solutions in Organic Solvents Designated container for "Halogenated Organic Liquid Waste".[2]"Hazardous Waste," "Halogenated Organic Liquid Waste," list all components and approximate percentages.[1]
Aqueous Solutions Designated container for "Aqueous Waste with Halogenated Organics". Do not mix with non-halogenated aqueous waste."Hazardous Waste," "Aqueous Waste," list all components and approximate percentages.

III. Step-by-Step Disposal Protocol

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with the compound should be decontaminated.

    • Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone).

    • The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste. Subsequent rinses may also need to be collected depending on local regulations.

  • Handling Spills:

    • In the event of a small spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[1]

    • Wear appropriate PPE during cleanup.

    • The absorbent material and any contaminated cleaning materials must be placed in a sealed container and disposed of as solid halogenated organic waste.[1]

  • Accumulation and Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[1][4]

    • Do not accumulate large quantities of waste. Adhere to the limits specified by your institution's Environmental Health & Safety (EHS) department.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]

    • Ensure all labeling is complete and accurate before pickup.

    • The primary method for the final disposal of halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[2]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_organic Organic Liquid Waste cluster_aqueous Aqueous Liquid Waste cluster_disposal Final Disposal A Experiment with 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo (2,3-d)pyrimidin-6-yl)-2-fluoroethanone B Is the waste solid or liquid? A->B C Unused solid compound or contaminated disposables B->C Solid E Is the solvent organic or aqueous? B->E Liquid D Place in a labeled solid halogenated waste container C->D H Store in Satellite Accumulation Area D->H F Collect in a labeled halogenated organic liquid waste container E->F Organic G Collect in a labeled aqueous waste container (for halogenated compounds) E->G Aqueous F->H G->H I Arrange for EHS pickup for incineration H->I

Caption: Waste Disposal Workflow for the Titled Compound.

References

Personal protective equipment for handling 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for handling 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

نظرًا لعدم توفر بيانات السلامة المحددة لهذا المركب الكيميائي، تستند الإرشادات التالية إلى معلومات من أوراق بيانات سلامة المواد (SDS) لمركبات بيرولو [2،3-د] بيريميدين ذات الصلة هيكليًا. يجب على المستخدمين توخي الحذر والتعامل مع هذا المركب على أنه يحتمل أن يكون خطراً.

Hazard Identification and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates stringent adherence to PPE protocols to minimize exposure risk. The potential hazards associated with this class of compounds warrant a comprehensive approach to personal protection.

Hazard Class GHS Classification Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 2 (Fatal if swallowed)Body: Wear a chemical-resistant laboratory coat. Hands: Use impervious gloves (e.g., nitrile).[1] Eyes/Face: Wear chemical safety goggles and a face shield.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Body: Wear a chemical-resistant laboratory coat. Hands: Use impervious gloves.[1]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[2]Eyes/Face: Wear chemical safety goggles and a face shield.
Respiratory Sensitization Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)Respiratory: In case of inadequate ventilation, wear respiratory protection. Use a NIOSH-approved respirator with an appropriate cartridge.
Aquatic Hazard Acute and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects)N/A (Environmental Precaution)

Operational Protocol: Handling and Storage

A systematic approach to handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work under a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Ensure adequate ventilation in the laboratory.[3]

  • Have an eyewash station and safety shower readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed, original container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature is between 2-8°C.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Due to its potential aquatic toxicity, this compound is considered hazardous waste.

Disposal Procedure:

  • Segregation: Do not mix this waste with other chemical waste streams.

  • Containerization: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all national and local regulations.

  • Container Decontamination: Handle uncleaned, empty containers as you would the product itself.

Experimental Workflow: Safe Handling and Use

The following diagram outlines the necessary steps for safely incorporating this compound into experimental protocols.

Workflow for Safe Handling of Pyrrolo[2,3-d]pyrimidine Derivative cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B Proceed when ready C Weigh Compound B->C Enter handling area D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate and Label Waste F->G H Dispose via Licensed Contractor G->H

Caption: Workflow for Safe Handling of Pyrrolo[2,3-d]pyrimidine Derivative.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.